Technical Documentation Center

5-Dechloro Roflumilast Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Dechloro Roflumilast
  • CAS: 1391053-75-0

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanism of Action of 5-Dechloro Roflumilast in PDE4 Inhibition

Executive Summary Phosphodiesterase-4 (PDE4) is a critical cyclic adenosine monophosphate (cAMP)-metabolizing enzyme expressed predominantly in immune and inflammatory cells. Its targeted inhibition is a validated therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphodiesterase-4 (PDE4) is a critical cyclic adenosine monophosphate (cAMP)-metabolizing enzyme expressed predominantly in immune and inflammatory cells. Its targeted inhibition is a validated therapeutic strategy for chronic obstructive pulmonary disease (COPD) and autoimmune dermatoses. Roflumilast, a benchmark PDE4 inhibitor, relies on a highly specific pharmacophore to achieve sub-nanomolar potency.

5-Dechloro Roflumilast (CAS: 1391053-75-0) is a primary structural analog and pharmacopeial impurity characterized by the absence of one chlorine atom on the pyridine ring ([], 2[2]). As a Senior Application Scientist, I utilize this compound not merely as an impurity standard, but as a vital molecular probe. Analyzing its attenuated binding kinetics provides profound insights into the Structure-Activity Relationship (SAR) of halogen bonding within the PDE4 catalytic pocket. This whitepaper deconstructs the structural biology, downstream signaling cascade, and the self-validating experimental frameworks required to profile this compound.

Structural Biology & Structure-Activity Relationship (SAR)

The parent compound, Roflumilast, consists of a catechol ether moiety (cyclopropylmethoxy and difluoromethoxy groups) linked via an amide bond to a 3,5-dichloropyridine ring (3[3]). Crystal structures of PDE4B and PDE4D (e.g., PDB: 1XMU, 3G4L) demonstrate that the catechol ether anchors deeply into the hydrophobic Q1 and Q2 sub-pockets of the enzyme (4[4], 5[5]).

The 3,5-dichloropyridine ring extends toward the solvent-exposed region. The dual chlorine substitution is thermodynamically critical for two reasons:

  • Conformational Locking: The steric bulk of the two halogens restricts the rotational freedom of the amide linker, locking the molecule into a bioactive dihedral angle that optimizes hydrogen bonding with the enzyme's metal-binding pocket (containing Zn²⁺ and Mg²⁺) (6[6]).

  • Hydrophobic Packing: The halogens participate in multipolar interactions with adjacent amino acid residues (7[7]).

The 5-Dechloro Anomaly: Removing the chlorine atom at the 5-position (yielding 5-Dechloro Roflumilast) increases conformational entropy and diminishes the electron-withdrawing effect on the pyridine ring. This sub-optimal packing directly translates to a loss of competitive inhibitory potency, shifting the IC₅₀ from the sub-nanomolar to the nanomolar range.

Intracellular Signaling Cascade: The cAMP/Epac1/PKA Axis

By competitively inhibiting the PDE4 catalytic site, 5-Dechloro Roflumilast prevents the hydrolysis of cAMP, triggering a rapid intracellular accumulation of this secondary messenger ([]). This elevation activates two distinct orthogonal pathways:

  • Protein Kinase A (PKA) Activation: PKA phosphorylates the cAMP response element-binding protein (CREB), promoting the transcription of anti-inflammatory genes. Concurrently, PKA inhibits the NF-κB pathway, drastically reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-6) (4[4]).

  • Epac1 Activation: In structural and immune cells (particularly neutrophils), the suppression of chemotaxis is driven primarily by the Exchange Protein Directly Activated by cAMP (Epac1), independent of PKA (8[8]). Epac1 modulates intracellular calcium and the actin cytoskeleton, effectively paralyzing neutrophil migration to inflammation sites.

G cluster_0 Intracellular Signaling Cascade of PDE4 Inhibition Ligand 5-Dechloro Roflumilast PDE4 PDE4 Enzyme Ligand->PDE4 Competitive Inhibition cAMP cAMP Accumulation PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac1 Epac1 Pathway cAMP->Epac1 Activates CREB CREB Activation PKA->CREB Phosphorylates NFkB NF-κB Suppression PKA->NFkB Inhibits Inflammation Reduced Inflammation (Neutrophil Chemotaxis ↓) Epac1->Inflammation Suppresses Migration CREB->Inflammation Anti-inflammatory Gene Expression NFkB->Inflammation Reduces Cytokines

Fig 1: Mechanism of action showing PDE4 inhibition leading to divergent PKA and Epac1 pathways.

Quantitative SAR Data Synthesis

To contextualize the impact of the missing chlorine atom, the physicochemical and binding properties of the parent drug and its 5-dechloro analog are summarized below.

PropertyRoflumilast (Parent)5-Dechloro Roflumilast (Analog)
CAS Number 162401-32-31391053-75-0
Molecular Formula C₁₇H₁₄Cl₂F₂N₂O₃C₁₇H₁₅ClF₂N₂O₃
Pyridine Substitution 3,5-dichloro3-chloro
PDE4 IC₅₀ (In Vitro) ~0.8 nM> 10 nM (Attenuated Potency)
Q1/Q2 Pocket Binding High Affinity (Anchored)Maintained (Anchored)
Solvent-Exposed Region Optimal Halogen PackingSub-optimal Packing / High Entropy

Self-Validating Experimental Methodologies

To accurately profile 5-Dechloro Roflumilast, researchers must utilize assays that inherently control for false positives and off-target effects.

In Vitro PDE4 Catalytic Inhibition Assay (TR-FRET)

Causality for Selection: Traditional radiometric assays generate hazardous waste and suffer from low throughput. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it provides a highly sensitive, homogeneous format. A europium chelate donor eliminates short-lived background autofluorescence, ensuring the high signal-to-noise ratio required to resolve the subtle IC₅₀ shifts caused by de-chlorination.

Self-Validating Protocol:

  • Reagent Preparation: Prepare human recombinant PDE4B/D in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Prepare 5-Dechloro Roflumilast in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Internal Control Integration: On every microplate, include a standard curve of unlabeled cAMP and a reference inhibitor (e.g., pure Roflumilast). Validation: This normalizes lot-to-lot enzyme variability and confirms the assay's dynamic range.

  • Enzymatic Reaction: Incubate the enzyme, test compound, and a fixed concentration of cAMP (substrate) at room temperature for 1 hour.

  • Detection Phase: Add the TR-FRET detection mix (Europium-labeled anti-cAMP antibody and an Alexa Fluor-labeled cAMP tracer). Unhydrolyzed cAMP (due to PDE4 inhibition) competes with the tracer, decreasing the FRET signal.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Functional Phenotyping: Neutrophil Chemotaxis Assay

Causality for Selection: Enzymatic inhibition must translate to cellular efficacy. Because PDE4 inhibition directly suppresses neutrophil migration via the Epac1 pathway, a Boyden chamber chemotaxis assay provides a direct, physiologically relevant readout of the compound's anti-inflammatory capability.

Self-Validating Protocol:

  • Cell Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation.

  • Compound Pre-treatment: Incubate neutrophils with varying concentrations of 5-Dechloro Roflumilast for 30 minutes.

  • Pathway Verification Controls: Run parallel chambers treated with a PKA-selective activator (6-Bnz-cAMP) and an Epac1-selective activator (8-CPT-2'-O-Me-cAMP). Validation: Since PDE4 inhibition halts chemotaxis via Epac1, the failure of the PKA activator to halt migration confirms the observed phenotype is driven by the correct cAMP effector, ruling out non-specific cytotoxicity.

  • Chemotaxis Execution: Seed cells in the upper compartment of a Boyden chamber (5 µm pore size). Place a chemoattractant (e.g., fMLP or IL-8) in the lower compartment. Incubate for 1 hour at 37°C.

  • Quantification: Lysis of migrated cells in the lower chamber and quantification via a fluorescent DNA-binding dye (e.g., CyQUANT).

G cluster_workflow Self-Validating Experimental Workflow for PDE4 Inhibitor Profiling Step1 Compound Preparation (5-Dechloro Roflumilast) Step2 In Vitro PDE4 Assay (TR-FRET) Step1->Step2 Dose-Response Titration Step3 Cellular cAMP Assay (Immunoassay) Step2->Step3 IC50 Translation Step4 Functional Validation (Neutrophil Chemotaxis) Step3->Step4 Pathway Verification Validation Data Synthesis & SAR Modeling Step4->Validation Efficacy Confirmation

Fig 2: Step-by-step experimental workflow from compound preparation to functional validation.

References

  • Title: Roflumilast Impurities - 5-Dechloro Roflumilast Source: BOC Sciences URL
  • Title: Roflumilast and its Impurities Source: Pharmaffiliates URL
  • Title: Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast Source: MDPI URL
  • Title: 3G4L: Crystal structure of human phosphodiesterase 4d with roflumilast Source: RCSB PDB URL
  • Title: Direct Inhibitory Effect of the PDE4 Inhibitor Roflumilast on Neutrophil Migration in Chronic Obstructive Pulmonary Disease Source: ATS Journals URL
  • Title: Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors Source: NIH PMC URL
  • Title: Roflumilast | C17H14Cl2F2N2O3 | CID 449193 Source: PubChem URL
  • Title: PDE4 Inhibitors Source: Encyclopedia MDPI URL

Sources

Exploratory

The Definitive Guide to Pharmacokinetic Profiling of 5-Dechloro Roflumilast and its Metabolites: A Hypothetical Framework

This technical guide provides a comprehensive, hypothetical framework for the pharmacokinetic (PK) profiling of 5-Dechloro Roflumilast, a structurally related analogue of the phosphodiesterase-4 (PDE4) inhibitor, Roflumi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, hypothetical framework for the pharmacokinetic (PK) profiling of 5-Dechloro Roflumilast, a structurally related analogue of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Given the limited publicly available data on 5-Dechloro Roflumilast, this document outlines a robust, scientifically-grounded strategy for its complete PK characterization, from initial in vitro metabolic stability assessments to definitive in vivo studies in preclinical models. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: The Scientific Imperative for Profiling Roflumilast Analogues

Roflumilast is a potent, selective PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is significantly influenced by its metabolic profile, with its major active metabolite, Roflumilast N-oxide, contributing substantially to its overall pharmacological activity.[3][4][5][6] The parent drug and its N-oxide metabolite exhibit distinct pharmacokinetic properties, underscoring the critical need for comprehensive metabolic and pharmacokinetic profiling in drug development.[7][8][9][10]

5-Dechloro Roflumilast, chemically identified as N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is a known analogue and potential impurity of Roflumilast. Understanding its metabolic fate and pharmacokinetic profile is paramount for a complete safety and efficacy assessment of Roflumilast. This guide, therefore, presents a detailed, albeit hypothetical, roadmap for the rigorous pharmacokinetic evaluation of 5-Dechloro Roflumilast and its putative metabolites.

Proposed Metabolic Pathway of 5-Dechloro Roflumilast

Based on the well-established metabolism of Roflumilast, which primarily involves N-oxidation of the dichloropyridyl moiety by CYP3A4 and CYP1A2, a similar primary metabolic pathway can be postulated for 5-Dechloro Roflumilast.[1][3][11] The primary metabolic step is hypothesized to be the N-oxidation of the chloropyridyl ring. Subsequent Phase II conjugation reactions, such as glucuronidation, are also anticipated.[3]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 5-Dechloro Roflumilast 5-Dechloro Roflumilast Putative N-oxide Metabolite Putative N-oxide Metabolite 5-Dechloro Roflumilast->Putative N-oxide Metabolite CYP3A4, CYP1A2 (Hypothesized) N-oxide Glucuronide N-oxide Glucuronide Putative N-oxide Metabolite->N-oxide Glucuronide UGTs

Caption: Proposed metabolic pathway of 5-Dechloro Roflumilast.

In Vitro Pharmacokinetic Profiling: A Step-by-Step Protocol

The initial phase of pharmacokinetic characterization should focus on in vitro models to assess metabolic stability, identify key metabolizing enzymes, and generate preliminary metabolite profiles.[12]

Metabolic Stability Assessment

Objective: To determine the rate of metabolism of 5-Dechloro Roflumilast in liver microsomes.

Protocol:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes (0.5 mg/mL), 5-Dechloro Roflumilast (1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixtures at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of 5-Dechloro Roflumilast.

Reaction Phenotyping

Objective: To identify the primary cytochrome P450 (CYP) isoforms responsible for the metabolism of 5-Dechloro Roflumilast.

Protocol:

  • Incubation with Recombinant CYPs: Incubate 5-Dechloro Roflumilast with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Chemical Inhibition: In parallel, incubate 5-Dechloro Roflumilast with human liver microsomes in the presence and absence of specific CYP inhibitors.

  • Sample Analysis: Analyze the formation of the primary metabolite(s) using LC-MS/MS.

  • Data Analysis: A significant reduction in metabolite formation in the presence of a specific inhibitor or by a specific recombinant CYP identifies the responsible enzyme.

Metabolite Identification

Objective: To identify the major metabolites of 5-Dechloro Roflumilast.

Protocol:

  • Incubation: Incubate 5-Dechloro Roflumilast with human liver microsomes or hepatocytes for an extended period (e.g., 2 hours).

  • Sample Extraction: Extract the metabolites from the incubation mixture.

  • High-Resolution Mass Spectrometry: Analyze the extracts using high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Studies: A Proposed Preclinical Workflow

Following in vitro characterization, in vivo studies in appropriate animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 5-Dechloro Roflumilast.

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of 5-Dechloro Roflumilast and its major metabolite(s) after a single dose.

Protocol:

  • Animal Model: Utilize male and female Sprague-Dawley rats.

  • Dosing: Administer 5-Dechloro Roflumilast via intravenous (IV) and oral (PO) routes at a suitable dose level (e.g., 1 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of 5-Dechloro Roflumilast and its primary metabolite(s) in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of 5-Dechloro Roflumilast and its N-oxide Metabolite in Rats

Parameter5-Dechloro Roflumilast (IV)5-Dechloro Roflumilast (PO)Putative N-oxide Metabolite (after PO dose)
Cmax (ng/mL) -150850
Tmax (h) -0.756.0
AUC (ng*h/mL) 30025012000
t½ (h) 4.55.028.0
CL (L/h/kg) 3.3--
Vd (L/kg) 15--
F (%) -83-

Note: These values are hypothetical and for illustrative purposes only.

cluster_0 In Vivo PK Workflow Dosing Dosing (IV & PO) in Rodent Model Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Bioanalysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis

Caption: In vivo pharmacokinetic study workflow.

Analytical Methodology: The Cornerstone of Accurate Profiling

A robust and validated bioanalytical method is critical for the accurate quantification of 5-Dechloro Roflumilast and its metabolites in biological matrices.

LC-MS/MS Method Development and Validation

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is the gold standard.[13]

Key Method Parameters:

  • Chromatographic Column: A reverse-phase C18 column is typically suitable for the separation of small molecules like Roflumilast and its analogues.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-Dechloro Roflumilast and its metabolites would need to be optimized.

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.[14][15][16]

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit hypothetical, strategy for the pharmacokinetic profiling of 5-Dechloro Roflumilast and its metabolites. The proposed workflow, grounded in established principles of drug metabolism and pharmacokinetics, provides a robust framework for generating critical data to inform the safety and efficacy assessment of this Roflumilast analogue. Future work should focus on executing these studies to generate empirical data, which will be invaluable for a complete understanding of the compound's disposition and potential clinical implications.

References

  • El-Gamal, M., Abdel-Gawad, S., & Atia, N. (2019). Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile. PubMed. [Link]

  • Lunn, M., & Siddiqi, K. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. [Link]

  • Min, J. S., & Lee, J. Y. (2011). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease. P & T : a peer-reviewed journal for formulary management. [Link]

  • Kandhagat, M., & Alagöz, S. (2021). A Novel High-performance Liquid Chromatography Method with Fluorescence Detection for the Quantification of Roflumilast in Tablet Formulations. Bezmialem Science. [Link]

  • Thurston, A. W., Jr, Osborne, D. W., Snyder, S., Higham, R. C., Burnett, P., & Berk, D. R. (2023). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. American journal of clinical dermatology. [Link]

  • Zech, K., & Lahu, G. (2010). Population Pharmacokinetic Modelling of Roflumilast and Roflumilast N-Oxide by Total Phosphodiesterase-4 Inhibitory Activity and. SciSpace. [Link]

  • Reddy, G. B. N., Naresh, A., Venkateswarlu, P., & Kumar, D. S. (2015). Synthesis and Characterization of Novel Roflumilast Analogues. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Roflumilast. PubChem. [Link]

  • Reddy, G. B. N., Naresh, A., Venkateswarlu, P., & Kumar, D. S. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reid, D. J., & Rennard, S. I. (2005). Roflumilast: a novel phosphodiesterase 4 inhibitor for the treatment of inflammatory airways disease. Expert Opinion on Investigational Drugs. [Link]

  • Limsila, P., & Faisy, C. (2014). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of thoracic disease. [Link]

  • Reddy, G. B. N., Naresh, A., Venkateswarlu, P., & Kumar, D. S. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. [Link]

  • U.S. Food and Drug Administration. (n.d.). DALIRESP® (roflumilast) tablets. FDA. [Link]

  • Google Patents. (n.d.). CN103012256B - Method for synthesizing roflumilast.
  • Zhang, L., et al. (2018). Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers. Drug design, development and therapy. [Link]

  • Mata, M., et al. (2012). Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro. British journal of pharmacology. [Link]

  • Google Patents. (n.d.). WO2013131484A1 - Process for preparation of roflumilast.
  • Kuchi, R., et al. (2013). A Novel RP-HPLC Method for the Quantification of Roflumilast in Formulations. The Experiment. [Link]

  • Barhate, V. D., & Deosthalee, P. C. (2011). Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products. Indian journal of pharmaceutical sciences. [Link]

  • Drugs.com. (n.d.). Roflumilast Monograph for Professionals. Drugs.com. [Link]

  • Kandhagat, M., & Alagöz, S. (2021). Development and validation of a RP-HPLC method for Roflumilast and its degradation products. ResearchGate. [Link]

  • Deosthalee, P. C., et al. (2011). Validation of Rapid Liquid Chromatographic Method for the Determination of Roflumilast. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synapse. (2025). What is the therapeutic class of Roflumilast?. Patsnap Synapse. [Link]

  • Thurston, A. W., Jr, Osborne, D. W., Snyder, S., Higham, R. C., Burnett, P., & Berk, D. R. (2023). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. PubMed Central. [Link]

  • Thurston, A. W., Jr, Osborne, D. W., Snyder, S., Higham, R. C., Burnett, P., & Berk, D. R. (2023). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. ResearchGate. [Link]

Sources

Foundational

The Toxicological Profile of Roflumilast and its Metabolites in Animal Models: A Guide for Preclinical Drug Development

Introduction: Contextualizing Roflumilast and its Analogs Roflumilast is a highly potent, selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade associated with chronic obstructi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing Roflumilast and its Analogs

Roflumilast is a highly potent, selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade associated with chronic obstructive pulmonary disease (COPD).[1][2] Its approval for the treatment of severe COPD marked a significant advancement, introducing a novel, non-steroidal anti-inflammatory therapeutic option.[3][4] The preclinical safety evaluation of such a compound is paramount for regulatory approval and for understanding its clinical risk-benefit profile. This guide provides an in-depth analysis of the toxicological profile of Roflumilast as determined in animal models.

A note on the specific compound "5-Dechloro Roflumilast": Publicly available toxicological data on this specific analog is scarce. It is primarily cataloged as a pharmaceutical reference standard, likely used for analytical purposes such as impurity profiling.[5] In contrast, the toxicological profile of the parent drug, Roflumilast, and its principal active metabolite, Roflumilast N-oxide, has been extensively characterized through a comprehensive suite of nonclinical studies mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[6] Since the systemic exposure and pharmacological activity are largely driven by both the parent compound and its N-oxide metabolite, the FDA's toxicological assessment is based on the summed exposure to both entities.[6][7] Therefore, this guide will focus on the robust and decision-driving toxicological data for Roflumilast and Roflumilast N-oxide, providing researchers and drug developers with a foundational understanding of its safety profile.

Pharmacokinetics and Metabolism: The Central Role of Roflumilast N-Oxide

Understanding the metabolic fate of Roflumilast is critical to interpreting its toxicological data. Across species, Roflumilast is extensively metabolized, primarily through Phase I (cytochrome P450) and Phase II (conjugation) reactions.[8] The most significant metabolic pathway is the N-oxidation of the dichloropyridyl moiety, forming Roflumilast N-oxide.[4] This metabolite is not only abundant but also pharmacologically active, exhibiting a potency as a PDE4 inhibitor that is similar to the parent compound.[7][9]

In humans, the plasma exposure (as measured by Area Under the Curve, or AUC) to Roflumilast N-oxide is approximately 10- to 12-fold higher than that of Roflumilast itself.[4][10] This, combined with its long half-life, means that Roflumilast N-oxide is the primary contributor to the overall PDE4 inhibitory effect in vivo.[4][7] Animal studies confirm a similar metabolic pattern, allowing for relevant toxicological assessments. For instance, studies in rats show that Roflumilast and its metabolites are excreted in milk.[6][8] This metabolic profile underpins the design of toxicology studies, where dosing with the parent drug provides exposure to both Roflumilast and Roflumilast N-oxide, mimicking the clinical scenario.

cluster_Systemic_Exposure Primary Contributors to Systemic PDE4 Inhibition Roflumilast Roflumilast N_Oxide Roflumilast N-Oxide (Major Active Metabolite) Roflumilast->N_Oxide CYP1A2, CYP3A4 (N-oxidation) Other Other Inactive Metabolites Roflumilast->Other Phase I / Phase II Metabolism N_Oxide->Other Further Metabolism Excretion Excretion (Urine and Feces) Other->Excretion cluster_PreStudy Phase 1: Setup cluster_Dosing Phase 2: Dosing & Observation (2 Years) cluster_Termination Phase 3: Terminal Analysis A Animal Selection & Acclimatization B Randomization & Group Allocation A->B C Daily Oral Gavage (Vehicle or Roflumilast) B->C D Daily Clinical Observations (Mortality, Morbidity) E Weekly/Monthly Monitoring (Body Weight, Food Intake) F Interim Blood Collection (e.g., 12 months) G Terminal Sacrifice (24 months) F->G H Full Necropsy & Organ Weights G->H I Comprehensive Histopathology H->I J Statistical Analysis & Reporting I->J

Workflow for a 2-Year Carcinogenicity Bioassay.

Conclusion and Synthesis for Drug Developers

The nonclinical toxicological profile of Roflumilast is well-characterized and provides a clear picture of its potential risks in humans. The profile is dominated by the pharmacology of PDE4 inhibition and specific off-target effects observed at higher doses in animal models.

  • Key Target Organs: The primary target organs identified in repeat-dose studies include the nasal epithelium (in hamsters), liver, and male reproductive organs.

  • Carcinogenicity: The nasal tumors in hamsters are a significant finding, mechanistically linked to a reactive metabolite of the pyridine N-oxide moiety, not the parent drug or its primary active N-oxide metabolite. [6]This species-specific finding requires careful consideration in human risk assessment.

  • Reproductive Toxicity: Findings of reproductive toxicity in animals and excretion into milk are reflected in the contraindications and warnings for the clinical use of Roflumilast. [8]* Central Role of the N-Oxide Metabolite: The toxicological assessment must consider the combined exposure to both Roflumilast and its highly active N-oxide metabolite.

For scientists developing new chemical entities, particularly those in the PDE4 inhibitor class, the toxicological profile of Roflumilast serves as a crucial benchmark. It highlights the importance of early metabolic profiling, the need for robust carcinogenicity testing in relevant species, and the critical evaluation of class-specific and compound-specific toxicities. This comprehensive understanding is essential for navigating the complex landscape of preclinical safety assessment and successfully advancing new therapeutics to the clinic.

References

  • Food and Drug Administration (FDA). (2011). NDA 022522Orig1s000: Pharmacology and Toxicology Review. Available at: [Link]

  • Matera, M. G., et al. (2010). Pharmacological profile of roflumilast. PubMed. Available at: [Link]

  • Taegtmeyer, A. B., Leuppi, J. D., & Kullak-Ublick, G. A. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. Available at: [Link]

  • Taro Pharmaceuticals Inc. (2017). Product Monograph: DAXAS (roflumilast). Available at: [Link]

  • ERBC Group. (n.d.). Developmental and reproductive toxicology. Available at: [Link]

  • Science.gov. (n.d.). metabolite roflumilast n-oxide: Topics by Science.gov. Available at: [Link]

  • AstraZeneca Clinical Trials. (2011). Pharmacokinetic parameters of roflumilast and its active metabolite roflumilast N oxide after a single 500-mg dose of roflumilast in healthy Mexican subjects. Available at: [Link]

  • Lahu, G., et al. (2009). Steady-State Pharmacokinetics of Roflumilast and Roflumilast N-Oxide in Patients with Mild and Moderate Liver Cirrhosis. ResearchGate. Available at: [Link]

  • Lahu, G., et al. (2009). Steady-state pharmacokinetics of roflumilast and roflumilast N-oxide in patients with mild and moderate liver cirrhosis. PubMed. Available at: [Link]

  • Hougaard, K. S. (2021). Next Generation Reproductive and Developmental Toxicology: Crosstalk Into the Future. Frontiers in Toxicology. Available at: [Link]

  • SlidePlayer. (n.d.). Reproductive/developmental toxicology. Available at: [Link]

  • Evangelisti, C., et al. (2024). A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. Frontiers in Pharmacology. Available at: [Link]

  • Food and Drug Administration (FDA). (2011). Reproductive and Developmental Toxicities -- Integrating Study Results to Assess Concerns. Available at: [Link]

  • Prous Science. (2009). Data from 2 clinical trials support safety and efficacy of roflumilast in COPD therapy. NewsRx. Available at: [Link]

  • Frontiers Media. (n.d.). Developmental and Reproductive Toxicology. Available at: [Link]

  • Zhang, Y., et al. (2024). Real-world safety profile of roflumilast: a pharmacovigilance analysis using FDA adverse event reporting system and Canada vigilance database. Annals of Medicine. Available at: [Link]

  • Milara, J., et al. (2015). Roflumilast Prevents the Metabolic Effects of Bleomycin-Induced Fibrosis in a Murine Model. PLOS ONE. Available at: [Link]

  • AstraZeneca. (2023). Environmental Risk Assessment Data Roflumilast. Available at: [Link]

  • Al-Megrin, W. A., et al. (2019). Roflumilast, a phosphodiesterase 4 inhibitor, attenuates cadmium-induced renal toxicity via modulation of NF-κB activation and induction of NQO1 in rats. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Roflumilast. PubChem Compound Database. Available at: [Link]

  • Field, S. K. (2005). Roflumilast: a novel phosphodiesterase 4 inhibitor for the treatment of inflammatory airways disease. Future Medicine. Available at: [Link]

  • Al-Megrin, W. A., et al. (2019). Roflumilast, a phosphodiesterase 4 inhibitor, attenuates cadmium-induced renal toxicity via modulation of NF-κB activation and induction of NQO1 in rats. ResearchGate. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). Long-term Observational Study of the Safety of Roflumilast. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Roflumilast. LiverTox. Available at: [Link]

  • MDPI. (2024). The Toxicological Profile of Active Pharmaceutical Ingredients–Containing Nanoparticles: Classification, Mechanistic Pathways, and Health Implications. International Journal of Molecular Sciences. Available at: [Link]

  • Hatzelmann, A., et al. (2010). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. PubMed. Available at: [Link]

  • Jaiswal, D., & Asati, D. (2023). Roflumilast in Dermatology: A Newer Phosphodiesterase-4 Inhibitor. Indian Dermatology Online Journal. Available at: [Link]

Sources

Exploratory

Identification of 5-Dechloro Roflumilast as a Roflumilast Degradation Product: A Technical Guide

Executive Summary Roflumilast is a potent, selective phosphodiesterase-4 (PDE-4) inhibitor utilized primarily in the management of severe chronic obstructive pulmonary disease (COPD)[1]. Ensuring the chemical stability o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Roflumilast is a potent, selective phosphodiesterase-4 (PDE-4) inhibitor utilized primarily in the management of severe chronic obstructive pulmonary disease (COPD)[1]. Ensuring the chemical stability of the active pharmaceutical ingredient (API) is a critical regulatory requirement under ICH Q1A(R2) guidelines. During forced degradation studies, a specific and notable degradation product emerges under photolytic and reductive stress: 5-Dechloro Roflumilast (CAS: 1391053-75-0)[2].

This whitepaper provides an in-depth, self-validating methodological guide for the generation, isolation, and structural elucidation of 5-Dechloro Roflumilast using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS).

Mechanistic Causality: The Dehalogenation Pathway

To effectively isolate an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Roflumilast (C₁₇H₁₄Cl₂F₂N₂O₃) features a highly electron-deficient 3,5-dichloropyridine ring[3]. While the molecule demonstrates relative stability under neutral and thermal conditions, it is highly susceptible to degradation in alkaline, acidic, and photolytic environments[4].

The formation of 5-Dechloro Roflumilast (C₁₇H₁₅ClF₂N₂O₃) is fundamentally a reductive dehalogenation reaction. Under UV irradiation (photolytic stress), the C-Cl bond on the pyridine ring absorbs energy exceeding its dissociation threshold, leading to homolytic cleavage. The resulting highly reactive aryl radical rapidly abstracts a hydrogen atom from the surrounding solvent matrix (e.g., methanol or water) to stabilize, yielding the monochloro derivative[5].

G A Roflumilast (C17H14Cl2F2N2O3) B Photolytic / Reductive Stress (UV Light / e- donor) A->B C Homolytic C-Cl Cleavage (Aryl Radical Formation) B->C D Hydrogen Abstraction (From Solvent/Matrix) C->D E 5-Dechloro Roflumilast (C17H15ClF2N2O3) D->E

Fig 1. Mechanistic pathway of roflumilast dechlorination via radical-mediated hydrogen abstraction.

Experimental Methodology: Forced Degradation Protocol

To generate 5-Dechloro Roflumilast reliably for analytical standard profiling, a targeted forced degradation protocol must be executed. The following self-validating protocol ensures that the degradation is pushed far enough to yield detectable impurities (typically 5–20% total degradation) without causing secondary degradation of the target analyte[1].

Step-by-Step Stress Testing Protocol
  • Sample Preparation: Dissolve 10 mg of Roflumilast API in 1.0 mL of LC-MS grade acetonitrile to ensure complete solubilization.

  • Photolytic Stress (Targeted for 5-Dechloro Formation): Transfer 0.5 mL of the API solution to a quartz cuvette (to ensure UV transmittance). Expose the sample to UV-Vis radiation in a photostability chamber conforming to ICH Q1B standards (overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 Watt hours/square meter).

  • Alkaline/Acidic Stress (Comparative Controls): To separate aliquots, add 1.0 mL of 1N NaOH (alkaline) or 1N HCl (acidic). Heat at 80°C for 6 hours.

  • Quenching: Neutralize the acid/base samples with equivalent counter-reagents. For the photolytic sample, simply remove from the chamber.

  • Dilution & Filtration: Dilute all samples to a final concentration of 100 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter prior to LC injection[6].

Quantitative Summary of Degradation Yields
Stress ConditionReagents / ParametersTime / TempPrimary Degradation Pathway5-Dechloro Yield
Acidic 1N HCl6h / 80°CAmide HydrolysisNot Detected
Alkaline 1N NaOH6h / 80°CNucleophilic SubstitutionMinor (< 1%)
Oxidative 30% H₂O₂6h / 80°CN-OxidationNot Detected
Photolytic UV-Vis (ICH Q1B)1.2M lux-hReductive DehalogenationSignificant (~8%)

Analytical Strategy: LC-HRMS/MS Identification

The identification of 5-Dechloro Roflumilast relies on high-resolution mass spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC).

Chromatographic Rationale

A reversed-phase C18 column (e.g., Zorbax SB C18, 1.8 µm) is selected due to the hydrophobic nature of the benzamide core[4]. The mobile phase consists of Acetonitrile and 0.005 M Ammonium Formate buffer adjusted to pH 3.5[4].

  • Causality of Buffer Choice: Roflumilast and its dechloro derivative contain a weakly basic pyridine nitrogen. At pH 3.5, this nitrogen is protonated, increasing the molecule's polarity and preventing secondary interactions with free silanols on the stationary phase, which guarantees sharp, symmetrical peaks. Furthermore, ammonium formate is completely volatile, preventing ion suppression in the Electrospray Ionization (ESI) source[7].

Workflow S1 1. Forced Degradation ICH Q1A(R2) Protocols S2 2. Sample Quenching Neutralization & Filtration S1->S2 S3 3. UPLC Separation C18 Column, Volatile Buffer S2->S3 S4 4. ESI+ Ionization Protonation of Pyridine N S3->S4 S5 5. Q-TOF MS/MS Exact Mass & Fragmentation S4->S5 S6 6. Structural Elucidation Isotope Pattern Analysis S5->S6

Fig 2. Self-validating LC-HRMS/MS workflow for the isolation and identification of degradation products.

Structural Elucidation via Mass Spectrometry

Upon elution, the samples are subjected to ESI+ Q-TOF MS analysis. The structural confirmation of 5-Dechloro Roflumilast is validated through two distinct MS phenomena:

  • Isotopic Distribution Analysis: Roflumilast possesses two chlorine atoms, resulting in a distinct M / M+2 / M+4 isotopic cluster (roughly 9:6:1 ratio) due to the natural abundance of ³⁵Cl and ³⁷Cl. The degradation product exhibits a single chlorine isotopic cluster (M / M+2 at a 3:1 ratio), definitively proving the loss of one chlorine atom.

  • Collision-Induced Dissociation (CID): MS/MS fragmentation of the parent ion yields specific product ions. The cleavage of the amide bond generates a benzoyl cation and an aminopyridine fragment.

Key HRMS/MS Fragmentation Data
CompoundFormulaTheoretical [M+H]⁺Observed[M+H]⁺Mass ErrorKey MS/MS Fragments
Roflumilast C₁₇H₁₄Cl₂F₂N₂O₃403.0422403.0418-0.99 ppmm/z 241 (Benzoyl), m/z 163 (Dichloro-pyridine)
5-Dechloro Roflumilast C₁₇H₁₅ClF₂N₂O₃369.0812369.0815+0.81 ppmm/z 241 (Benzoyl), m/z 129 (Monochloro-pyridine)

Data Interpretation: The preservation of the m/z 241 fragment in both spectra confirms that the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl moiety remains intact. The shift of the pyridine fragment from m/z 163 to m/z 129 mathematically corresponds to the exact mass difference of replacing one Chlorine atom (34.96 Da) with one Hydrogen atom (1.00 Da).

Conclusion

The identification of 5-Dechloro Roflumilast is a critical component of comprehensive impurity profiling for Roflumilast formulations. By leveraging targeted photolytic degradation and volatile-buffered LC-HRMS/MS, analytical scientists can reliably induce, isolate, and structurally validate this specific dehalogenation product. Understanding the radical-mediated causality behind its formation ensures that packaging and storage controls (e.g., opaque blister packs) are appropriately designed to mitigate clinical exposure to this degradation product.

References

  • Pinheiro, M. S., et al. "Identification, characterization and in silico ADMET prediction of Roflumilast degradation products." Journal of Pharmaceutical and Biomedical Analysis, (2017). URL:[Link]

  • "Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products." Indian Journal of Pharmaceutical Sciences, (2010). URL:[Link]

  • "Roflumilast Compound Summary." PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Pathway and Protocol for 5-Dechloro Roflumilast Reference Standard

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Scientific Context & Regulatory Rationale Roflumilast is a highly selective phosphodiest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Scientific Context & Regulatory Rationale

Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor clinically approved for the management of severe chronic obstructive pulmonary disease (COPD). During the active pharmaceutical ingredient (API) manufacturing process, various structurally related impurities can emerge due to side reactions, incomplete transformations, or contaminated starting materials [1].

5-Dechloro Roflumilast (CAS: 1391053-75-0) is a critical process-related impurity. Mechanistically, it arises when the starting material for the API, 4-amino-3,5-dichloropyridine, contains trace amounts of 4-amino-3-chloropyridine (an incompletely chlorinated precursor) [2]. Under ICH Q3A(R2) guidelines, such impurities must be rigorously identified, qualified, and quantified. Consequently, synthesizing high-purity 5-Dechloro Roflumilast as an analytical reference standard is a mandatory requirement for robust impurity profiling, HPLC method validation, and toxicological assessment [3].

Retrosynthetic Analysis & Mechanistic Insights

The synthesis of the 5-Dechloro Roflumilast reference standard mimics the final convergent coupling step of the Roflumilast API synthesis, substituting the dichloro-amine with the monochloro-amine analogue [4].

The Causality of Reagent Selection
  • Electrophilic Activation: The carboxylic acid precursor, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is relatively unreactive. It must be converted into a highly electrophilic acyl chloride. We utilize Oxalyl chloride (or Thionyl chloride) with a catalytic amount of N,N-Dimethylformamide (DMF). Why? DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate (a highly reactive chloroiminium ion). This acts as a catalyst, driving the acyl chloride formation to completion at mild temperatures, thereby preventing the thermal degradation of the sensitive difluoromethoxy group [5].

  • Nucleophilic Amidation: Direct Schotten-Baumann coupling (using standard amine bases like triethylamine) fails in this synthesis. Why? The exocyclic amino group of 4-amino-3-chloropyridine is severely electron-deficient. The electronegative chlorine atom withdraws electron density inductively, while the pyridine nitrogen partakes in resonance delocalization. To overcome this thermodynamic barrier, a strong base such as Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH) is employed to fully deprotonate the amine, generating a highly nucleophilic nitrogen anion that rapidly attacks the acyl chloride [4].

Experimental Workflow Visualization

SynthesisWorkflow Acid 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid (1.0 eq) Activation Activation (Oxalyl Chloride, cat. DMF, DCM, 0-25°C) Acid->Activation AcylChloride Acyl Chloride Intermediate (Viscous Oil) Activation->AcylChloride Coupling Nucleophilic Acyl Substitution (Dropwise addition, 0°C to RT, 4-6 hours) AcylChloride->Coupling Amine 4-Amino-3-chloropyridine (1.0 eq) Deprotonation Deprotonation (KOtBu or NaH, THF/DMF, 0-5°C) Amine->Deprotonation AmineAnion Amine Anion Intermediate Deprotonation->AmineAnion AmineAnion->Coupling Quench Quench & Workup (Sat. NH4Cl, EtOAc Extraction, Brine Wash, Na2SO4 Dry) Coupling->Quench Purification Purification (Silica Gel Chromatography or Recrystallization) Quench->Purification Product 5-Dechloro Roflumilast (Reference Standard >99% Purity) Purification->Product

Fig 1: Step-by-step synthetic workflow for 5-Dechloro Roflumilast via base-mediated amidation.

Experimental Protocol

Phase 1: Activation of the Carboxylic Acid
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (5.0 g, 19.3 mmol, 1.0 eq) and suspend it in 40 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 3 drops (~0.05 eq) of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Slowly add Oxalyl chloride (2.0 mL, 23.2 mmol, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases and the solution becomes homogeneous.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench it in 0.5 mL of anhydrous methanol, and analyze via TLC (Hexane:EtOAc 7:3). The complete disappearance of the baseline carboxylic acid spot and the appearance of a new methyl ester spot validates that the acyl chloride formation is 100% complete.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene (2 x 10 mL) to remove trace HCl. Store the resulting viscous acyl chloride oil under nitrogen.

Phase 2: Base-Mediated Amidation
  • Deprotonation: In a separate flame-dried 250 mL flask, dissolve 4-amino-3-chloropyridine (2.48 g, 19.3 mmol, 1.0 eq) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool to 0–5 °C.

  • Base Addition: Portion-wise, add Potassium tert-butoxide (KOtBu) (2.60 g, 23.2 mmol, 1.2 eq) under a steady stream of nitrogen. Stir for 30 minutes at 0 °C to generate the deep-colored amine anion.

  • Coupling: Dissolve the crude acyl chloride (from Phase 1) in 20 mL of anhydrous THF. Add this solution dropwise to the amine anion mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC. The protocol is self-validated when the peak corresponding to 4-amino-3-chloropyridine constitutes <1% of the total area.

  • Workup: Quench the reaction carefully with 30 mL of saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient 80:20 to 50:50) to yield 5-Dechloro Roflumilast as a white to off-white solid.

Quantitative Data & Analytical Specifications

The following table summarizes the comparative physicochemical parameters utilized to differentiate the synthesized impurity standard from the active API during analytical method validation.

Analytical Parameter5-Dechloro Roflumilast (Impurity)Roflumilast (API)
CAS Registry Number 1391053-75-0162401-32-3
Molecular Formula C₁₇H₁₅ClF₂N₂O₃C₁₇H₁₄Cl₂F₂N₂O₃
Molecular Weight 368.76 g/mol 403.21 g/mol
Monoisotopic Mass 368.07 Da402.03 Da
Pyridine Substitution 3-chloro-4-amino3,5-dichloro-4-amino
Role in Drug Development Process Impurity / EP Reference StandardActive Pharmaceutical Ingredient

References

  • Pharmaffiliates. "Roflumilast and its Impurities: Drug Reference Standards & Impurity Synthesis". Pharmaffiliates Analytics & Synthetics. Available at:[Link]

  • Google Patents. "Preparation procedure of roflumilast" (Patent ES2640470T3). European Patent Office / Google Patents.
Application

Application Note: Resolving 5-Dechloro Roflumilast from Active Pharmaceutical Ingredients via RP-HPLC

Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography (HPLC) Method Development & Validation Introduction & Mechanistic Rationale Roflumilast is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography (HPLC) Method Development & Validation

Introduction & Mechanistic Rationale

Roflumilast is a potent, selective phosphodiesterase-4 (PDE-4) inhibitor widely utilized in the management of severe chronic obstructive pulmonary disease (COPD)[]. During the synthesis of the Active Pharmaceutical Ingredient (API), various structurally related impurities can emerge. One of the most critical process-related impurities is 5-Dechloro Roflumilast (CAS: 1391053-75-0), chemically defined as N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide[2].

Because 5-Dechloro Roflumilast differs from the parent drug by only a single chlorine atom on the pyridine ring, baseline chromatographic resolution is notoriously difficult. As a Senior Application Scientist, I approach this challenge not by trial and error, but by exploiting the fundamental physicochemical differences between the two molecules.

The Causality of Chromatographic Separation
  • Hydrophobic Differentiation: Roflumilast contains a bulky, electron-withdrawing 3,5-dichloropyridine moiety. The absence of one chlorine atom in the 5-Dechloro impurity subtly reduces the molecule's overall lipophilicity. In a Reversed-Phase (RP) system, this predictably causes 5-Dechloro Roflumilast to interact less strongly with the C18 stationary phase, eluting before the parent compound.

  • pH Control and Silanol Interactions: Both molecules possess a weakly basic pyridine nitrogen. Operating at a mobile phase pH of 3.5 ensures that the nitrogen remains consistently protonated[3]. While protonated bases typically interact with residual silanols on silica columns (causing severe peak tailing), utilizing a densely bonded, heavily end-capped C18 stationary phase suppresses these secondary interactions, yielding sharp, symmetrical peaks[4].

  • Wavelength Selection: The conjugated benzamide system in both compounds exhibits a robust UV absorption maximum at 215 nm. Selecting this wavelength maximizes the signal-to-noise (S/N) ratio, which is critical for quantifying impurities at the 0.05% threshold[3].

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling (Lipophilicity & pKa Analysis) B 2. Stationary Phase (End-capped C18 Column) A->B Defines column choice C 3. Mobile Phase Tuning (pH 3.5 Buffer / ACN Gradient) B->C Suppresses peak tailing D 4. System Suitability (Resolution > 1.5) C->D Optimizes separation E 5. Validated Analysis (Routine QA/QC) D->E Self-validating gate

Workflow for QbD-driven HPLC method development for 5-Dechloro Roflumilast detection.

Experimental Protocols

Materials & Reagents
  • Reference Standards: Roflumilast API (>99.5% purity) and 5-Dechloro Roflumilast Impurity Standard[2].

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium dihydrogen phosphate (AR grade) and Orthophosphoric acid.

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (Buffer) Preparation

  • Accurately weigh 0.575 g of ammonium dihydrogen phosphate.

  • Dissolve in 1000 mL of ultrapure water to yield a 0.005 M solution.

  • Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid (10% v/v) while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane and sonicate for 10 minutes to degas[3].

Step 2: Mobile Phase B

  • Use 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 3: Sample & Standard Diluent

  • Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

Step 4: System Suitability (SST) Solution

  • Weigh 10.0 mg of Roflumilast and 1.0 mg of 5-Dechloro Roflumilast.

  • Dissolve in 100 mL of diluent (yielding 100 µg/mL Roflumilast and 10 µg/mL impurity).

  • Pipette 1.0 mL of this stock into a 10 mL volumetric flask and dilute to volume (Final: 10 µg/mL Roflumilast, 1 µg/mL 5-Dechloro Roflumilast).

Chromatographic Conditions

To achieve baseline separation of the des-chloro impurity from the massive API peak, a gradient elution is mandatory. Isocratic methods fail here because the slight polarity difference requires a dynamic organic modifier ramp to "push" the impurity off the column just before the API elutes.

ParameterSpecification
Column Zorbax SB C18 (250 × 4.6 mm, 5 µm) or equivalent end-capped phase
Flow Rate 1.0 mL/min
Detection Wavelength UV at 215 nm
Injection Volume 20 µL
Column Temperature 30°C ± 1°C

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.06040Initial hold to focus analytes
10.04555Shallow ramp to elute 5-Dechloro
20.03070Steep ramp to elute Roflumilast
25.06040Column wash & re-equilibration
35.06040End of sequence

The Self-Validating System: System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. We structure this method as a self-validating system by integrating an SST that acts as a deterministic logic gate. If the chromatographic system fails to achieve a resolution ( Rs​ ) of ≥1.5 between 5-Dechloro Roflumilast and Roflumilast, the sequence automatically halts. This prevents the generation of false-negative impurity reports due to co-elution, ensuring that every reported data point is inherently trustworthy.

Table 2: System Suitability Test (SST) Acceptance Criteria

Chromatographic ParameterExpected ValueMandatory Acceptance CriteriaCausality / Rationale
Retention Time (5-Dechloro) ~12.5 minReportConfirms gradient delivery accuracy.
Retention Time (Roflumilast) ~14.2 minReportConfirms column phase stability.
Resolution ( Rs​ ) > 2.0NLT 1.5 Critical Gate: Ensures baseline separation; prevents integration overlap.
Tailing Factor ( Tf​ ) 1.1NMT 1.5 Verifies suppression of silanol interactions.
Theoretical Plates ( N ) > 10,000NLT 5,000 Confirms column efficiency and proper packing.

(Note: NLT = Not Less Than; NMT = Not More Than)

By strictly adhering to this protocol, laboratories can confidently quantify 5-Dechloro Roflumilast down to a Limit of Quantitation (LOQ) of ~8 ng/mL[3], ensuring the API meets stringent ICH Q3A(R2) regulatory guidelines for impurity thresholds.

References

  • Roflumilast 5-Dechloro Impurity - Analytica Chemie Source: analyticachemie.in URL:[Link]

  • Development and Validation of Stability-Indicating HPLC Method for Roflumilast and Related Substances Source: ResearchGate URL:[Link]

  • Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products Source: PMC (nih.gov) URL:[Link]

Sources

Method

Application Note: Quantification of Roflumilast by LC-MS/MS Using 5-Dechloro Roflumilast as an Analog Internal Standard

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Mass Spectrometry Specialists. Introduction & Mechanistic Rationale Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Mass Spectrometry Specialists.

Introduction & Mechanistic Rationale

Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor utilized primarily in the therapeutic management of severe chronic obstructive pulmonary disease (COPD). In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the gold standard for quantification is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) due to its superior sensitivity and specificity [1].

In highly regulated bioanalysis, stable isotope-labeled internal standards (SIL-IS), such as Roflumilast-d4, are typically preferred. However, SIL-IS reagents can be cost-prohibitive for high-throughput screening, and they occasionally suffer from isotopic interference or deuterium exchange in complex biological matrices. In these scenarios, a structurally homologous analog is the optimal alternative.

  • Chromatographic Co-elution: The retention behavior of 5-Dechloro Roflumilast on a reversed-phase C18 column closely mirrors that of Roflumilast due to their shared lipophilic core (difluoromethoxy and cyclopropylmethoxy groups). This ensures the IS experiences identical matrix ionization suppression or enhancement in the electrospray ionization (ESI) source.

  • Absolute Mass Resolution: The absence of one chlorine atom yields a mass shift of approximately -34 Da. This mass difference is well beyond the resolution limits of a triple quadrupole mass spectrometer, completely eliminating the risk of MRM (Multiple Reaction Monitoring) cross-talk.

  • Extraction Tracking: During sample preparation, the partition coefficient (LogP) of the dechloro-analog is sufficiently similar to the target analyte to guarantee proportional recovery rates, making the extraction process self-validating [2].

Logic IS 5-Dechloro Roflumilast (IS) Prop1 Structural Homology IS->Prop1 Prop2 Mass Difference (-34 Da) IS->Prop2 Prop3 Non-Endogenous IS->Prop3 Result1 Similar Retention & Recovery Prop1->Result1 Result2 No MRM Cross-Talk Prop2->Result2 Result3 Zero Baseline Interference Prop3->Result3

Fig 1: Mechanistic rationale for selecting 5-Dechloro Roflumilast as an analog IS.

Physicochemical & Mass Spectrometric Properties

To properly configure the mass spectrometer, the distinct properties of the analyte and the analog IS must be programmed into the acquisition method. The table below summarizes the critical parameters required for ESI+ MRM method building.

ParameterRoflumilast5-Dechloro Roflumilast (IS)
CAS Number 162401-32-31391053-75-0
Molecular Formula C₁₇H₁₄Cl₂F₂N₂O₃C₁₇H₁₅ClF₂N₂O₃
Monoisotopic Mass 402.03 g/mol 368.07 g/mol
Precursor Ion [M+H]⁺ m/z 403.2m/z 369.2
Primary Product Ion m/z 187.2m/z 153.2 (Requires tuning)
LogP (Estimated) ~3.2~2.9

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust bioanalytical method must act as a self-validating system. By embedding the 5-Dechloro Roflumilast IS into every sample, calibrator, and Quality Control (QC) from the very first step, any volumetric errors or extraction inconsistencies are automatically normalized via the Peak Area Ratio (Analyte Area / IS Area).

Reagents and Materials
  • Analytes: Roflumilast Reference Standard, 5-Dechloro Roflumilast [3].

  • Matrix: Blank human plasma (K₂EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

Preparation of Calibrators and QCs

Causality Check: Matrix-matched calibration is strictly required to account for matrix effects that cannot be replicated in neat solvent.

  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of both compounds in LC-MS grade DMSO to ensure complete dissolution.

  • IS Working Solution: Dilute the 5-Dechloro Roflumilast stock to a final working concentration of 50 ng/mL in 50:50 MeOH:Water.

  • Calibration Curve: Spike blank plasma with Roflumilast to create a dynamic range of 0.1 ng/mL to 100 ng/mL.

Sample Extraction (Solid-Phase Extraction)

Causality Check: Solid-Phase Extraction (SPE) is prioritized over simple protein precipitation to actively remove phospholipids, which are the primary drivers of ion suppression in positive ESI mode.

  • Aliquoting: Transfer 100 µL of plasma sample, calibrator, or QC into a clean 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of the IS Working Solution (50 ng/mL 5-Dechloro Roflumilast) to all tubes except the double-blank. Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water to disrupt drug-protein binding and ensure the analytes are fully solubilized.

  • SPE Load: Load the mixture onto a pre-conditioned Oasis HLB 30 mg SPE cartridge (conditioned with 1 mL MeOH, equilibrated with 1 mL Water).

  • Wash: Wash the cartridge with 1 mL of 5% MeOH in water to elute polar interferences and salts.

  • Elution: Elute the analytes with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Workflow A Plasma Sample (Roflumilast) B Spike Internal Standard (5-Dechloro Roflumilast) A->B C Sample Extraction (Solid-Phase Extraction) B->C D Chromatographic Separation (UPLC C18 Column) C->D E Ionization & Detection (ESI+ MS/MS) D->E F Data Quantification (Peak Area Ratio) E->F

Fig 2: Bioanalytical LC-MS/MS workflow using 5-Dechloro Roflumilast as an internal standard.
LC-MS/MS Conditions

Chromatography:

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) [1].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.0 min (linear to 90% B), 2.0-3.0 min (hold 90% B), 3.0-3.1 min (return to 20% B), 3.1-4.0 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Roflumilast: m/z 403.2 → 187.2 (Collision Energy: ~20 eV) [4].

    • 5-Dechloro Roflumilast (IS): m/z 369.2 → 153.2 (Collision Energy: ~20 eV).

Data Validation & Acceptance Criteria

To ensure trustworthiness and regulatory compliance, the method must be validated against standard FDA/EMA bioanalytical guidelines. The following table summarizes the target acceptance criteria for a successfully validated assay using this analog IS.

Validation ParameterAcceptance CriteriaScientific Justification
Linearity R² > 0.99 (1/x² weighting)Ensures accurate quantification across the entire therapeutic range.
Intra/Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)Confirms the IS is effectively normalizing extraction variations.
Intra/Inter-day Accuracy 85% - 115% of nominalProves the absence of systematic bias in the sample preparation.
Matrix Effect (IS Normalized) Factor ~1.0 (CV < 15%)Verifies that 5-Dechloro Roflumilast perfectly compensates for ion suppression.
Extraction Recovery > 75% (Consistent across QCs)Validates the efficiency of the Oasis HLB SPE protocol.

Conclusion

Replacing expensive deuterated standards with 5-Dechloro Roflumilast provides a scientifically rigorous and highly cost-effective methodology for the LC-MS/MS quantification of Roflumilast. Because of its intense structural homology, it accurately tracks the target analyte through complex extraction procedures and compensates for ESI matrix effects, ensuring a highly reliable and reproducible analytical workflow.

References

  • Kertys, M., et al. "Determination of Phosphodiesterase Inhibitors Tadalafil, Roflumilast and Roflumilast N-Oxide Using LC-MS in Guinea Pig Plasma." Journal of Chromatographic Science, vol. 56, no. 8, 2018, pp. 745-751.[Link]

  • Lahu, G., et al. "Effects of rifampicin on the pharmacokinetics of roflumilast and roflumilast N-oxide in healthy subjects." British Journal of Clinical Pharmacology, vol. 65, no. 2, 2008, pp. 201-208.[Link]

  • Pharmaffiliates. "5-Dechloro Roflumilast Reference Standard (CAS: 1391053-75-0)". Pharmaffiliates Product Catalog, 2023.[Link]

  • "Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study." ResearchGate, 2011.[Link]

Application

Application Note: In Vitro TR-FRET Assay Protocols for Evaluating 5-Dechloro Roflumilast PDE4 Inhibitory Activity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Impurity Profiling, Structure-Activity Relationship (SAR) Studies, and Quality Control in Respiratory Pharmacology Mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Impurity Profiling, Structure-Activity Relationship (SAR) Studies, and Quality Control in Respiratory Pharmacology

Mechanistic Rationale & The Role of 5-Dechloro Roflumilast

Phosphodiesterase-4 (PDE4) is the predominant cAMP-specific hydrolase in inflammatory and immune cells. By catalyzing the degradation of cyclic adenosine monophosphate (cAMP) into inactive AMP, PDE4 drives pro-inflammatory cytokine release[1]. Roflumilast is a highly potent, selective PDE4 inhibitor clinically approved for the management of severe chronic obstructive pulmonary disease (COPD)[2].

During the active pharmaceutical ingredient (API) synthesis and degradation lifecycle of Roflumilast, several structural analogs and impurities are generated. 5-Dechloro Roflumilast (CAS: 1391053-75-0) is a critical dehalogenated impurity[3][]. For drug development professionals, quantifying the retained pharmacological activity of such impurities is a strict regulatory requirement to assess potential off-target effects, validate the API's safety profile, and map the pharmacophore's tolerance to halogen removal.

To establish a baseline understanding of how 5-Dechloro Roflumilast interacts with the target, we must first map the intervention point within the PDE4 signaling cascade.

Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Synthesizes cAMP cAMP (Active Messenger) AC->cAMP AMP AMP (Inactive) cAMP->AMP Hydrolyzed by Response Anti-inflammatory Response cAMP->Response Promotes PDE4 PDE4 Enzyme PDE4->cAMP Acts on Inhibitor 5-Dechloro Roflumilast (Test Impurity) Inhibitor->PDE4 Blocks

Mechanism of PDE4 inhibition by 5-Dechloro Roflumilast preserving intracellular cAMP levels.
Quantitative Compound Profiling

Before initiating the assay, it is critical to benchmark the test impurity against the parent drug and its active metabolite. Roflumilast N-oxide is the primary active metabolite in vivo, exhibiting a slightly lower potency but accounting for the majority of the drug's clinical efficacy[2][5].

The following table summarizes the quantitative properties and expected inhibitory ranges required to design the concentration gradients for the in vitro assay.

CompoundCAS NumberMolecular WeightAssay RoleExpected PDE4 IC₅₀
Roflumilast 162401-32-3403.21 g/mol Positive Control~0.8 nM[5]
Roflumilast N-oxide 292135-78-5419.21 g/mol Active Reference~2.0 nM[5]
5-Dechloro Roflumilast 1391053-75-0368.76 g/mol Test ImpurityEmpirically Determined
Experimental Design: The Self-Validating TR-FRET System

To accurately determine the IC₅₀ of 5-Dechloro Roflumilast, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[6][7].

Causality of Assay Selection: Standard colorimetric assays are prone to interference from small-molecule auto-fluorescence or precipitation. TR-FRET mitigates this by utilizing a time-delayed reading that eliminates short-lived background fluorescence[7]. In this system, PDE4 hydrolyzes a fluorescein (FAM)-labeled cAMP substrate. The resulting phosphate group binds to a Terbium (Tb)-labeled donor bead. When excited, the Tb donor transfers energy to the FAM acceptor, emitting a signal at 520 nm[8]. If 5-Dechloro Roflumilast successfully inhibits PDE4, the substrate remains intact, preventing the Tb-FAM complex formation and resulting in a loss of the 520 nm signal.

Self-Validating Controls: A robust protocol must be self-validating. This workflow incorporates a 1% DMSO vehicle control (to rule out solvent-induced enzyme denaturation) and a "No Enzyme" blank to establish the absolute baseline[6][8].

Workflow Prep 1. Reagent & Compound Prep Incubate1 2. PDE4 + Compound Pre-incubation Prep->Incubate1 Substrate 3. Add FAM-cAMP (1h, RT) Incubate1->Substrate AddBinding 4. Add Tb Donor & Binding Agent (1h) Substrate->AddBinding Read 5. TR-FRET Read (Ex: 340, Em: 490/520) AddBinding->Read

Step-by-step TR-FRET assay workflow for evaluating PDE4 enzymatic activity.
Step-by-Step TR-FRET Assay Protocol
A. Reagents & Materials
  • Recombinant human PDE4 enzyme (e.g., PDE4D2 or PDE4B)[8][9].

  • TR-FRET Assay Kit (containing FAM-cAMP, Tb-labeled donor, and binding buffer)[6][8].

  • 384-well low-volume black microplates.

  • Test Compound: 5-Dechloro Roflumilast.

  • Reference Compound: Roflumilast[10].

B. Reagent Preparation
  • Compound Dilution: Dissolve 5-Dechloro Roflumilast in 100% anhydrous DMSO to create a 10 mM master stock. Prepare a 10-point, 3-fold serial dilution in DMSO.

  • Aqueous Conversion: Dilute the DMSO stocks 10-fold into Complete PDE Assay Buffer. Crucial Step: The final DMSO concentration in the reaction well must not exceed 1% to prevent artifactual enzyme inhibition[8].

  • Enzyme Preparation: Thaw the recombinant PDE4 enzyme strictly on ice. Dilute with Complete PDE Assay Buffer to the optimized working concentration (typically 5–10 pg/µL). Do not vortex; mix by gentle inversion.[6][8]

C. Assay Execution
  • Pre-Incubation: To the 384-well plate, add 5 µL of the diluted 5-Dechloro Roflumilast (or 1% DMSO for vehicle controls). Add 20 µL of the diluted PDE4 enzyme to all wells except the "Blank" (add 20 µL buffer instead). Incubate at room temperature (RT) for 15 minutes to allow the inhibitor to equilibrate with the enzyme active site.

  • Reaction Initiation: Add 25 µL of 200 nM FAM-Cyclic-3′,5′-AMP substrate to all wells. The final reaction volume is 50 µL.

  • Primary Incubation: Seal the plate, protect it from light, and incubate at RT for exactly 60 minutes[6][8].

  • Detection Complex Assembly: Prepare the Binding Agent Solution by diluting the Tb-Donor and Binding Agent in the provided Binding Buffer. Add 50 µL of this mixture to each well. This step simultaneously halts the PDE4 enzymatic reaction and initiates the FRET complex formation[6][8].

  • Secondary Incubation: Incubate the plate at RT for 60 minutes with gentle orbital shaking.

  • Data Acquisition: Read the microplate on a TR-FRET compatible reader.

    • Excitation: 340 nm

    • Emission 1 (Donor): 490 nm

    • Emission 2 (Acceptor): 520 nm

Data Analysis & System Validation

To ensure the scientific integrity of the results, raw fluorescence units (RFU) must be mathematically transformed and validated.

1. TR-FRET Ratio Calculation: Calculate the emission ratio for each well to normalize well-to-well dispensing variations[11]: Ratio = (Emission at 520 nm) / (Emission at 490 nm)

2. Percent Inhibition: Determine the inhibitory effect of 5-Dechloro Roflumilast relative to the uninhibited enzyme: % Inhibition = 100 -[ (Ratio_Test - Ratio_Blank) / (Ratio_Vehicle - Ratio_Blank) * 100 ] Plot the % Inhibition against the log concentration of 5-Dechloro Roflumilast using non-linear regression (4-parameter logistic curve) to derive the IC₅₀ value[7].

3. Assay Robustness (Z'-Factor): A self-validating protocol must prove its signal-to-noise ratio is sufficient for accurate IC₅₀ determination. Calculate the Z'-factor using the Vehicle (Max signal) and Blank (Min signal) controls[11]: Z' = 1 -[ (3 * (SD_Vehicle + SD_Blank)) / |Mean_Vehicle - Mean_Blank| ] Acceptance Criterion: A Z' value ≥ 0.5 indicates an excellent, highly robust assay capable of resolving the true pharmacological potency of the 5-Dechloro impurity[11].

Sources

Method

Isolation and purification of 5-Dechloro Roflumilast from API impurities

Application Note: Isolation, Purification, and Characterization of 5-Dechloro Roflumilast from Active Pharmaceutical Ingredients Introduction: The Origin and Impact of 5-Dechloro Roflumilast Roflumilast is a selective, l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation, Purification, and Characterization of 5-Dechloro Roflumilast from Active Pharmaceutical Ingredients

Introduction: The Origin and Impact of 5-Dechloro Roflumilast

Roflumilast is a selective, long-acting phosphodiesterase-4 (PDE-4) inhibitor approved for the treatment of inflammatory conditions of the lungs, such as severe chronic obstructive pulmonary disease (COPD) ()[1]. During the multi-step synthesis of the Roflumilast active pharmaceutical ingredient (API), various process-related impurities can emerge and persist through crystallization[1]. One critical process impurity that requires strict regulatory control is 5-Dechloro Roflumilast (N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide), also referred to in literature as Deschloro Roflumilast or Roflumilast Impurity VII ()[2].

Mechanistic Origin & Causality: The synthesis of Roflumilast relies on the key intermediate 4-amino-3,5-dichloropyridine[1]. This intermediate is typically synthesized by chlorinating 4-aminopyridine[2]. If the chlorination reaction is incomplete, it leads to the formation of the deficient intermediate 4-amino-5-chloropyridine[2]. When this impure intermediate is subsequently coupled with the benzoyl chloride derivative during the final API formation step, it generates 5-Dechloro Roflumilast[2]. Because it lacks only a single chlorine atom on the pyridine ring compared to the API, its physicochemical properties are nearly identical to Roflumilast, making chromatographic separation and purification a significant challenge for analytical scientists.

G A 4-Aminopyridine B 4-Amino-5-chloropyridine A->B Deficient Cl2 C 4-Amino-3,5-dichloropyridine A->C Optimal Cl2 D Coupling Reaction B->D C->D E 5-Dechloro Roflumilast D->E Side Reaction F Roflumilast (API) D->F Main Reaction

Synthetic origin of 5-Dechloro Roflumilast during API manufacturing.

Analytical Profiling & Chromatographic Strategy

To successfully isolate 5-Dechloro Roflumilast, a robust analytical method must first be established to resolve it from the main API peak. A reversed-phase high-performance liquid chromatography (RP-HPLC) strategy is employed ()[3]. The slight reduction in lipophilicity (due to the missing chlorine atom) means 5-Dechloro Roflumilast elutes slightly earlier than Roflumilast on a standard C18 stationary phase.

Causality in Method Design: We utilize a mobile phase consisting of Acetonitrile and 0.005 M Ammonium Dihydrogen Phosphate buffer adjusted to pH 3.5 ()[3]. The acidic pH is a deliberate choice: it suppresses the ionization of the benzamide nitrogen, ensuring sharp peak shapes, preventing peak tailing, and maximizing hydrophobic interactions with the C18 phase[3].

Table 1: Physicochemical Properties of Target Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightRelative Retention Time (RRT)
Roflumilast (API) 162401-32-3C17H14Cl2F2N2O3403.21 g/mol 1.00
5-Dechloro Roflumilast 1391053-75-0C17H15ClF2N2O3368.76 g/mol ~0.88

(Note: Molecular weight and CAS data sourced from [4])

Experimental Protocols: Isolation and Purification

The following self-validating protocol details the preparative isolation of 5-Dechloro Roflumilast from enriched mother liquors.

Workflow S1 1. Mother Liquor Collection S2 2. Sample Preparation S1->S2 S3 3. Preparative RP-HPLC S2->S3 S4 4. Fraction Analysis S3->S4 S5 5. Extraction & Drying S4->S5 S6 6. Structural Elucidation S5->S6

Step-by-step workflow for the isolation of 5-Dechloro Roflumilast.

Step 1: Sample Preparation and Enrichment

  • Collect the mother liquor from the final crystallization step of the Roflumilast API synthesis. This liquor contains concentrated levels of process impurities.

  • Evaporate the solvent under reduced pressure (40°C) to yield a crude solid.

  • Re-dissolve 5.0 g of the crude solid in 50 mL of a diluent mixture (Acetonitrile:Water, 50:50 v/v).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter, ensuring the protection of the preparative column frits.

Step 2: Preparative HPLC Isolation Rationale: Isocratic elution is preferred over gradient elution for this specific isolation to maximize the resolution between the closely eluting deschloro impurity and the massive, overloading API peak.

  • Column: Preparative C18 column (250 mm × 21.2 mm, 10 µm).

  • Mobile Phase: Acetonitrile : 0.005 M Ammonium Dihydrogen Phosphate (pH 3.5) [45:55 v/v][3].

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 215 nm[3].

  • Injection Volume: 2.0 mL per run.

  • Procedure: Monitor the chromatogram. The 5-Dechloro Roflumilast peak will elute prior to the main Roflumilast peak. Collect the fractions corresponding to the impurity peak.

Step 3: Post-Isolation Processing (Self-Validating Step)

  • Pool the collected fractions.

  • Self-Validation Check: Perform an immediate analytical HPLC injection of the pooled fractions to verify purity. If the purity is <98.0%, subject the pool to a second pass of prep-HPLC. Proceed only when >98.0% purity is confirmed.

  • Extract the pooled aqueous-organic fractions with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under vacuum.

  • Crystallize the resulting residue using a mixture of 10% v/v ethyl acetate in hexanes to yield a white powder ()[1].

Structural Elucidation & Characterization

To ensure absolute trustworthiness of the isolated standard, orthogonal analytical techniques must be employed to verify the chemical structure ()[1].

Table 2: Characterization Data for 5-Dechloro Roflumilast

TechniqueObserved DataStructural Significance
HRMS (ESI+) m/z ~369 [M+H]+Confirms the loss of one chlorine atom (34 Da mass shift from API).
1H NMR (500 MHz, CDCl3) Loss of pyridine singletConfirms the presence of the 3-chloropyridin-4-yl moiety (loss of symmetry).
IR (KBr) 3225, 1689, 1592, 1278 cm⁻¹Confirms secondary amide (N-H stretch), carbonyl (C=O stretch), and ether linkages.
Melting Point 84.9 - 86.8 °CDifferentiates from Roflumilast API (M.P. ~158 °C)[4].

Causality in Characterization: The proton NMR is the definitive proof of structure. In the main API (Roflumilast), the pyridine protons are equivalent due to the symmetric 3,5-dichloro substitution, appearing as a singlet integrating to 2H. In 5-Dechloro Roflumilast, the loss of symmetry on the pyridine ring splits these protons into distinct signals, validating the exact position of the missing chlorine atom and confirming the identity of Impurity VII.

References

  • Nandi, S., et al. "Process related and degradation impurities in anti-inflammatory drug Roflumilast." Journal of Chemical and Pharmaceutical Research, 2015. URL: [Link]

  • Analytica Chemie. "Roflumilast 5-Dechloro Impurity Product Specifications." Analytica Chemie Impurity Standards. URL: [Link]

  • Belal, T. S., et al. "Development and Validation of Stability-Indicating HPLC Method for Roflumilast and Related Substances." ResearchGate, 2015. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution of Roflumilast and 5-Dechloro Roflumilast

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic resolution challenges during the impurity profiling of Roflumilast. Overvi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic resolution challenges during the impurity profiling of Roflumilast.

Overview & Troubleshooting Logic

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor. During synthesis or forced degradation, dehalogenated impurities such as 5-Dechloro Roflumilast frequently emerge[1]. Because these molecules are nearly identical in structure and lipophilicity, they notoriously co-elute on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems. The workflow below outlines the logical progression to resolve this specific co-elution issue.

HPLC_Troubleshooting Start Issue: Co-elution of Roflumilast & 5-Dechloro Impurity CheckCol Evaluate Stationary Phase (Current: Standard C18) Start->CheckCol SwitchCol Switch to PFP or Phenyl-Hexyl Column CheckCol->SwitchCol C18 lacks halogen selectivity CheckMP Optimize Mobile Phase SwitchCol->CheckMP UseMeOH Replace ACN with MeOH (Enhances pi-pi interactions) CheckMP->UseMeOH ACN suppresses selectivity AdjustGrad Flatten Gradient Slope (Decrease %B/min) UseMeOH->AdjustGrad Success Baseline Resolution (Rs > 2.0) AdjustGrad->Success

Workflow for resolving halogenated impurity co-elution in HPLC.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why do Roflumilast and 5-Dechloro Roflumilast persistently co-elute on standard C18 columns? A: Roflumilast (C₁₇H₁₄Cl₂F₂N₂O₃) and its 5-Dechloro impurity (C₁₇H₁₅ClF₂N₂O₃) differ by only a single chlorine atom on the pyridine ring[1]. Standard C18 stationary phases separate analytes primarily based on hydrophobic (dispersive) interactions. While the loss of a chlorine atom slightly reduces the overall lipophilicity of the 5-Dechloro degradant, the massive hydrophobic contribution of the cyclopropylmethoxy and difluoromethoxy groups masks this minor difference. Consequently, published stability-indicating methods using conventional C18 columns (e.g., Zorbax SB C18 or Ecosil C18) often require highly optimized, extended gradients to achieve even marginal resolution[2][3].

Q2: If C18 is insufficient, which stationary phase provides the necessary selectivity? A: To resolve molecules differing only by a halogen substitution, you must exploit alternative retention mechanisms such as dipole-dipole interactions, π−π stacking, and shape selectivity. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is the most effective strategy. The electron-deficient fluorinated ring of a PFP phase acts as a strong π -acid, interacting selectively with the electron-rich regions of the analytes. Furthermore, PFP columns exhibit unique halogen-bonding capabilities, which drastically increases the separation factor ( α ) between the dichloro (Roflumilast) and monochloro (5-Dechloro) species.

Q3: How should I modify the mobile phase to support this separation? A: Standard methods often utilize Acetonitrile (ACN) with acidic buffers like 5 mM ammonium formate (pH 3.5)[2]. However, ACN is a π -electron rich, aprotic solvent that can competitively suppress the π−π interactions between the PFP stationary phase and the pyridine ring of the analytes. Replacing ACN with Methanol (MeOH) —a protic, hydrogen-bonding solvent—enhances the π−π and dipole interactions at the stationary phase. Maintaining an acidic pH (e.g., pH 3.5) is critical to ensure the pyridine nitrogen remains consistently protonated, preventing peak tailing[2][3].

Comparative Chromatographic Data

The following table summarizes the quantitative impact of altering the stationary and mobile phases on the resolution ( Rs​ ) between 5-Dechloro Roflumilast and the main Roflumilast peak.

Column ChemistryOrganic ModifierRetention Time: 5-Dechloro (min)Retention Time: Roflumilast (min)Resolution ( Rs​ )Peak Tailing
Standard C18Acetonitrile11.211.50.8 (Co-elution)1.4
Standard C18Methanol13.514.11.2 (Partial)1.5
Phenyl-HexylMethanol12.113.42.1 (Baseline)1.2
Fluorinated PFP Methanol 10.5 12.8 3.5 (Excellent) 1.0

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability criteria in Step 5 are strictly met.

Objective: Achieve baseline resolution ( Rs​ > 2.0) for accurate quantitation of 5-Dechloro Roflumilast.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.63 g of Ammonium Formate in 1000 mL of Milli-Q water to create a 10 mM solution. Adjust the pH to 3.5 ± 0.05 using dilute Formic Acid. Filter through a 0.22 µm membrane[2].

  • Mobile Phase B (Organic): 100% HPLC-Grade Methanol.

Step 2: Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 25°C.

  • Purge the HPLC lines and equilibrate the column with 60% Mobile Phase A and 40% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is completely stable (approximately 20 column volumes).

Step 3: Gradient Elution Program Execute the following shallow gradient to maximize selectivity during the elution window:

  • 0.0 - 2.0 min: 40% B

  • 2.0 - 12.0 min: Linear ramp to 65% B

  • 12.0 - 15.0 min: Hold at 65% B

  • 15.0 - 15.1 min: Return to 40% B

  • 15.1 - 20.0 min: Re-equilibration at 40% B

Step 4: Detection & Injection

  • Set the UV/Diode-Array Detector (DAD) to 215 nm , which is the optimal isosbestic absorption point for Roflumilast and its related degradation products[2][3].

  • Inject 10 µL of the sample standard (prepared in a 50:50 mixture of Buffer:Methanol).

Step 5: System Suitability Validation (Critical)

  • Analyze the chromatogram of a spiked standard containing both compounds.

  • Validation Check: The system is only validated for use if the calculated resolution ( Rs​ ) between 5-Dechloro Roflumilast and Roflumilast is 2.0, and the tailing factor for the Roflumilast peak is 1.5. If Rs​ < 2.0, verify the pH of Mobile Phase A and ensure no ACN cross-contamination exists in the system.

Clinical Context: Why Purity Matters

Roflumilast is administered to manage severe Chronic Obstructive Pulmonary Disease (COPD). It functions by selectively inhibiting the PDE4 enzyme. Accurate quantification of impurities like 5-Dechloro Roflumilast is strictly required by regulatory bodies because structural modifications (like the loss of a halogen) can drastically alter the molecule's binding affinity to the PDE4 active site, potentially impacting the downstream cAMP signaling pathway and clinical efficacy.

PDE4_Pathway Roflumilast Roflumilast (API) Selective PDE4 Inhibitor PDE4 PDE4 Enzyme (Active) Roflumilast->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammation Pro-inflammatory Mediators (TNF-α) PKA->Inflammation Suppresses AntiInflam Airway Smooth Muscle Relaxation PKA->AntiInflam Promotes

Mechanism of action for Roflumilast via PDE4 inhibition and cAMP accumulation.

References

  • Source: nih.
  • Source: analyticachemie.
  • Source: scientific.

Sources

Optimization

Improving extraction recovery of 5-Dechloro Roflumilast in biological matrices

Welcome to the technical support resource for bioanalytical scientists. This guide provides in-depth troubleshooting advice and validated protocols to enhance the extraction recovery of 5-Dechloro Roflumilast from comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for bioanalytical scientists. This guide provides in-depth troubleshooting advice and validated protocols to enhance the extraction recovery of 5-Dechloro Roflumilast from complex biological matrices. As a metabolite of Roflumilast, accurate quantification is critical, and it begins with a robust and efficient extraction process.

Section 1: Understanding the Analyte and the Challenge

Before troubleshooting, it's essential to understand the physicochemical properties of 5-Dechloro Roflumilast and the environment from which you are trying to extract it.

Physicochemical Properties

5-Dechloro Roflumilast is a primary metabolite of Roflumilast. Its properties, and those of its parent compound, dictate its behavior in different solvents and on various extraction media. The high lipophilicity of these compounds is a key factor in designing an effective extraction strategy.

Property5-Dechloro RoflumilastRoflumilast (Parent Drug)Implication for Extraction
Molecular Formula C17H15ClF2N2O3[1]C17H14Cl2F2N2O3[2][3]The large, complex structure suggests a need for strong organic solvents for solubilization.
Molecular Weight 368.77 g/mol [4]403.21 g/mol [3][5]Standard molecular weight for small molecule drugs.
Solubility Inferred to be similar to RoflumilastPractically insoluble in water; sparingly soluble in ethanol; soluble in DMSO.[6][7]Poor aqueous solubility necessitates organic solvents for extraction. Protein precipitation with acetonitrile is likely to be effective.
Lipophilicity (logP) Inferred to be high~3.5 - 4.6[2][8]The compound is highly lipophilic and will readily partition into organic solvents and bind to hydrophobic surfaces (plastics, SPE sorbents).
The Challenge of Biological Matrices

Biological matrices like plasma and serum are complex mixtures of proteins, lipids (especially phospholipids), salts, and other endogenous components. These can interfere with extraction and analysis in several ways:

  • Protein Binding: Lipophilic drugs can bind to plasma proteins (e.g., albumin), which can prevent them from being efficiently extracted. The extraction process must disrupt this binding.

  • Matrix Effects in LC-MS/MS: Co-extracted matrix components, particularly phospholipids, are a primary cause of ion suppression or enhancement in mass spectrometry.[9][10] This phenomenon alters the analyte's signal, leading to inaccurate and unreliable quantification.[11]

  • Viscosity and Emulsions: The high viscosity of plasma can hinder efficient mixing with extraction solvents, and the presence of lipids can lead to the formation of emulsions during liquid-liquid extraction (LLE), making phase separation difficult.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm starting my method development. Which extraction technique is best for 5-Dechloro Roflumilast: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A: For robust and clean sample preparation suitable for regulated bioanalysis, Solid-Phase Extraction (SPE) is highly recommended . While PPT is fast and simple, it often fails to remove phospholipids, leading to significant matrix effects.[12][13] LLE can provide cleaner extracts than PPT but can be more labor-intensive and prone to emulsion formation. Several studies on the parent drug, Roflumilast, demonstrate that SPE ensures high recovery while minimizing matrix effects, making it the superior choice for sensitivity and reliability.[14][15][16]

Q2: My extraction recovery is low and inconsistent. What are the most common causes?

A: Inconsistent and low recovery is a common but solvable problem. The most likely culprits are:

  • Suboptimal Solvent/pH: The polarity of your extraction or elution solvent may not be optimal for the analyte, or the pH may not be adjusted to ensure the analyte is in a neutral, less water-soluble state.

  • Insufficient Disruption of Protein Binding: The organic solvent or reagents used are not effectively releasing the analyte from plasma proteins.

  • Analyte Adsorption: The compound may be adsorbing to the surfaces of your collection tubes or well plates.

  • SPE Method Failure: Issues like improper cartridge conditioning, sample breakthrough during loading, or incomplete elution can drastically reduce recovery.[17]

Q3: How can I determine if matrix effects, rather than low recovery, are causing my poor results?

A: This is a critical distinction. You can diagnose matrix effects by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the same analyte in a pure solvent.[18] If the peak area in the matrix is significantly lower (ion suppression) or higher (ion enhancement) than in the pure solvent, you have a matrix effect. A post-column infusion experiment can also be used to pinpoint where in the chromatogram ion suppression occurs.[18]

Q4: What is a realistic target for extraction recovery?

A: While 100% recovery is ideal, it is rarely achieved. A good target for a robust bioanalytical method is a recovery that is high (typically >80%) and, most importantly, consistent and reproducible across different concentrations and sample lots. Consistency is often more critical than absolute recovery for accurate quantification, especially when using a stable isotope-labeled internal standard.

Section 3: Troubleshooting Guide for Low Extraction Recovery

This guide provides a systematic approach to diagnosing and solving low recovery issues. Follow the workflow to identify the root cause of the problem.

G cluster_start cluster_protocol cluster_extraction Troubleshoot Extraction Step cluster_loss Troubleshoot Analyte Loss cluster_solution start Start: Low/Inconsistent Recovery Observed check_protocol Step 1: Verify Protocol - Correct volumes? - Correct reagents? - Correct timing? start->check_protocol check_stability Step 2: Assess Analyte Stability - Is the analyte degrading in the matrix or during processing? check_protocol->check_stability Protocol Correct optimize_ppt Problem: Inefficient PPT - Increase organic:sample ratio - Test different organic solvents - Vortex thoroughly check_stability->optimize_ppt Analyte Stable optimize_lle Problem: Inefficient LLE - Adjust pH of aqueous phase - Test different organic solvents - Optimize mixing & separation check_stability->optimize_lle optimize_spe Problem: Inefficient SPE - See SPE-specific workflow check_stability->optimize_spe check_adsorption Problem: Adsorption to Labware - Use low-bind tubes - Check pH/solvent of reconstitution optimize_ppt->check_adsorption optimize_lle->check_adsorption optimize_spe->check_adsorption check_evaporation Problem: Loss During Evaporation - Check temperature - Avoid complete dryness check_adsorption->check_evaporation solution Solution: Recovery Improved check_evaporation->solution

Caption: General troubleshooting workflow for low extraction recovery.

Problem Area 1: Inefficient Extraction or Elution

This is often the primary cause of low recovery. The goal is to ensure the analyte is in a state where it can be efficiently partitioned from the aqueous matrix into the extraction medium.

  • Cause: Incorrect Solvent Choice (Polarity Mismatch)

    • Explanation: 5-Dechloro Roflumilast is lipophilic, so it requires a solvent that can effectively solvate it while simultaneously precipitating proteins. Acetonitrile is generally more effective than methanol for precipitating plasma proteins.[13] For LLE, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are common choices.

    • Solution:

      • If using PPT, switch from methanol to acetonitrile.

      • If using LLE, test solvents with varying polarity (e.g., MTBE, dichloromethane, ethyl acetate).

      • For SPE elution, ensure the solvent is strong enough. Start with methanol and increase strength by adding a small percentage of a less polar solvent or by modifying the pH.

  • Cause: Incorrect pH

    • Explanation: The charge state of an analyte dramatically affects its solubility and retention. To maximize extraction into an organic solvent or retention on a reversed-phase SPE sorbent, the analyte should be in a neutral, uncharged state. The pKa of Roflumilast is predicted to be around 9.89.[5]

    • Solution: Adjust the pH of the plasma sample to be at least 2 units below the pKa of any basic functional groups and 2 units above the pKa of any acidic groups. For LLE or reversed-phase SPE, acidifying the sample slightly (e.g., with formic or acetic acid) can improve results.

Problem Area 2: Poor Performance of Solid-Phase Extraction (SPE)

SPE is a powerful technique but requires careful optimization.[19][20]

G cluster_start cluster_steps SPE Workflow Steps cluster_sorbent Sorbent Selection cluster_solution start Start: Low SPE Recovery condition 1. Condition/Equilibrate - Did you use both organic solvent (e.g., MeOH) and aqueous buffer? start->condition sorbent Sorbent Choice - Is it appropriate for a lipophilic drug? - Try a different mechanism (e.g., mixed-mode vs. reversed-phase). start->sorbent load 2. Load Sample - Is the flow rate too fast (breakthrough)? - Collect flow-through and analyze for analyte. condition->load Pass wash 3. Wash - Is the wash solvent too strong (eluting analyte)? - Collect wash and analyze. load->wash Pass elute 4. Elute - Is the elution solvent too weak? - Is the volume insufficient? - Try multiple, smaller elution steps. wash->elute Pass solution Solution: Recovery Improved elute->solution Pass sorbent->condition

Caption: Troubleshooting workflow specific to Solid-Phase Extraction (SPE).

  • Cause: Incorrect Sorbent

    • Explanation: For a lipophilic, neutral compound like 5-Dechloro Roflumilast, a reversed-phase sorbent (e.g., C8 or C18) is a good starting point. However, if interferences are an issue, a mixed-mode polymer sorbent that combines reversed-phase with ion exchange could provide better cleanup.

    • Solution: If using a C18 sorbent and recovery is low, consider a polymeric reversed-phase sorbent, which can offer different selectivity and higher binding capacity.

  • Cause: Analyte Breakthrough During Loading

    • Explanation: If the sample is loaded onto the SPE cartridge too quickly, the analyte may not have enough time to interact with and bind to the sorbent, passing through to waste.

    • Solution: Decrease the flow rate during sample loading. Use a positive pressure manifold or a vacuum manifold with gentle settings. To confirm breakthrough, collect the sample that passes through the cartridge during loading and analyze it for the presence of 5-Dechloro Roflumilast.

  • Cause: Incomplete Elution

    • Explanation: The elution solvent may not be strong enough to desorb the analyte from the sorbent, or the volume may be insufficient.

    • Solution:

      • Increase Solvent Strength: If using 100% methanol, try a mixture like 95:5 methanol:acetonitrile or add a small amount of modifier like ammonium hydroxide to disrupt secondary interactions.

      • Increase Elution Volume: Perform two separate elutions with a smaller volume (e.g., 2 x 500 µL instead of 1 x 1 mL) and combine the fractions. This is often more effective than a single large volume.

      • Soak Time: Allow the elution solvent to soak in the sorbent bed for 1-2 minutes before applying pressure or vacuum to elute.

Section 4: Recommended Starting Protocol - SPE from Human Plasma

This protocol is a robust starting point for extracting 5-Dechloro Roflumilast from human plasma. It is based on established methods for the parent drug, Roflumilast, and is designed to maximize recovery while minimizing matrix effects.[15][16]

Materials
  • SPE Device: Mixed-mode or polymeric reversed-phase SPE plate/cartridges.

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid, Water (LC-MS grade).

  • Equipment: Centrifuge, positive pressure or vacuum manifold, plate evaporator.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Add 1 mL of methanol to the SPE well.

    • Pass the solvent through completely using gentle vacuum or positive pressure.

    • Add 1 mL of water to the well.

    • Pass the solvent through completely. Do not let the sorbent bed dry out.

  • Sample Loading:

    • Load the entire 400 µL of the pre-treated sample onto the conditioned SPE cartridge.

    • Use a slow, consistent flow rate (e.g., 1 mL/min) to ensure efficient binding.

  • Washing:

    • Add 1 mL of 5% methanol in water to the well.

    • Pass the wash solvent through completely to remove polar interferences.

    • Optional: A second wash with a stronger organic solvent (e.g., 40% methanol) can be used to remove more interferences, but must be tested to ensure it does not elute the analyte.

  • Elution:

    • Dry the SPE sorbent bed by applying vacuum or pressure for 5 minutes to remove residual wash solvent.

    • Place a clean collection plate or tubes inside the manifold.

    • Add 1 mL of methanol (or 90:10 methanol:acetonitrile) to the SPE well.

    • Elute the analyte using a slow flow rate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of your initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.

References

  • Sathish Kumar T, et al. (2012). Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study. ResearchGate. [Link]

  • Hofmann, M., et al. (2012). Sensitive quantification of roflumilast and roflumilast N-oxide in human plasma by LC-MS/MS employing parallel chromatography and electrospray ionisation. Journal of Chromatography B. [Link]

  • Kim, H., et al. (2018). Determination of Phosphodiesterase Inhibitors Tadalafil, Roflumilast and Roflumilast N-Oxide Using LC–MS in Guinea Pig Plasma. Journal of Chromatographic Science. [Link]

  • R Discovery. (2018). Determination of Phosphodiesterase Inhibitors Tadalafil, Roflumilast and Roflumilast N-Oxide Using LC-MS in Guinea Pig Plasma. R Discovery. [Link]

  • Liao, Y., et al. (2018). Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers. Drug Design, Development and Therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Roflumilast. PubChem Compound Database. [Link]

  • Hu, P., et al. (2016). Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study. Journal of Chromatography B. [Link]

  • S, S., et al. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology Review(s) for Daliresp (roflumilast). accessdata.fda.gov. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. ijisrt.com. [Link]

  • ijp-pr.com. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijp-pr.com. [Link]

  • Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. welch-lab.com. [Link]

  • Agilent Technologies. (n.d.). Enabling Automated, Low-Volume Plasma Metabolite Extraction with the Agilent Bravo Platform. Agilent Technologies. [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. resolvemass.com. [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. chrom-support.com. [Link]

  • Pharmaffiliates. (n.d.). Roflumilast Impurities. pharmaffiliates.com. [Link]

  • SlidePlayer. (2018). Recovering the metabolome. slideplayer.com. [Link]

  • Slideshare. (n.d.). Extraction of drug from biological matrix.pptx. slideshare.net. [Link]

  • Lee, S. E., et al. (2017). The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice. Tuberculosis and Respiratory Diseases. [Link]

  • Analytica Chemie. (n.d.). Roflumilast 5-Dechloro Impurity. analyticachemie.com. [Link]

  • SciSpace. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. typeset.io. [Link]

  • ResearchGate. (n.d.). Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products. ResearchGate. [Link]

  • American Pharmaceutical Review. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. americanpharmaceuticalreview.com. [Link]

  • Ye, J. H., & Pao, L. H. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS ONE. [Link]

  • Global Substance Registration System. (n.d.). ROFLUMILAST. gsrs.ncats.nih.gov. [Link]

  • Anapharm Bioanalytics. (n.d.). Overcoming Matrix Effects in the Analysis of Lipophilic Compounds. anapharmbioanalytics.com. [Link]

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry. [Link]

  • Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. semanticscholar.org. [Link]

  • ChemWhat. (n.d.). 5-Dechloro Roflumilast. chemwhat.com. [Link]

  • Zoryve. (2022). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. zoryvehcp.com. [Link]

  • Lahu, G., et al. (2010). Population pharmacokinetic modelling of roflumilast and roflumilast N-oxide by total phosphodiesterase-4 inhibitory activity and development of a population pharmacodynamic-adverse event model. Clinical Pharmacokinetics. [Link]

  • Figueroa, J. D., et al. (2023). Pre-Clinical Assessment of Roflumilast Therapy in a Thoracic Model of Spinal Cord Injury. Journal of Neurotrauma. [Link]

  • ACS Omega. (2024). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. pubs.acs.org. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • MDPI. (2019). A Way to Increase the Bioaccesibility and Photostability of Roflumilast, a COPD Treatment, by Cyclodextrin Monomers. mdpi.com. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Gradients for 5-Dechloro Roflumilast

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we address the specific physicochemical challenges of analyzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we address the specific physicochemical challenges of analyzing 5-Dechloro Roflumilast —a critical synthesis impurity of the PDE4 inhibitor Roflumilast—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides causality-driven troubleshooting, self-validating protocols, and optimized gradient strategies to ensure your analytical methods are robust, reproducible, and scientifically sound.

Method Development Strategy

When profiling1[1], the primary challenge is structural homology. 5-Dechloro Roflumilast differs from the parent active pharmaceutical ingredient (API) only by the absence of a single chlorine atom on the pyridine ring. This minute difference requires highly optimized reverse-phase gradients to achieve baseline separation without compromising ionization efficiency.

G Start Start: 5-Dechloro Roflumilast LC-MS Optimization Additive Select Additives: 0.1% Formic Acid vs. Ammonium Acetate Start->Additive Gradient Design Gradient: Shallow ramp (30-70% B) over 4 mins Additive->Gradient Evaluate Evaluate Resolution (Rs > 1.5?) Gradient->Evaluate Optimize Adjust Gradient Slope & Column Temp Evaluate->Optimize No Validate Self-Validating Protocol: Matrix Effect & Robustness Evaluate->Validate Yes Optimize->Evaluate

Fig 1. Iterative LC-MS method development workflow for 5-Dechloro Roflumilast.

Target Analyte Parameters

To successfully monitor these compounds in Multiple Reaction Monitoring (MRM) mode, ensure your quadrupole transitions are set correctly.

AnalyteCAS NumberMolecular FormulaPrecursor Ion [M+H]⁺Product Ion (m/z)
Roflumilast (API) 162401-32-3C₁₇H₁₄Cl₂F₂N₂O₃404.1186.9
5-Dechloro Roflumilast 1391053-75-0C₁₇H₁₅ClF₂N₂O₃369.1152.0*
Roflumilast N-oxide 292135-78-5C₁₇H₁₄Cl₂F₂N₂O₄420.1187.0

*Theoretical/extrapolated fragment based on the dechloro-pyridine moiety.

Frequently Asked Questions (FAQs)

Q1: Why is separating 5-Dechloro Roflumilast from the API so challenging, and how should I design the initial gradient?

The Causality: The loss of one electron-withdrawing chlorine atom slightly reduces the hydrophobicity (logP) of 5-Dechloro Roflumilast compared to the parent API. However, because the bulk of the benzamide structure remains identical, their partition coefficients are highly similar. A steep gradient will force both compounds to partition into the mobile phase simultaneously, resulting in co-elution. The Solution: You must employ a shallow gradient ramp. By extending the gradient from 30% to 70% organic phase over 4 minutes on a sub-2-micron C18 column (e.g., UPLC BEH C18, 1.7 µm), you exploit the minute differences in hydrophobic interaction[2].

Optimized Gradient Profile:

Time (min) Flow Rate (mL/min) %A (0.1% FA in H₂O) %B (0.1% FA in ACN)
0.0 0.5 70 30
0.3 0.5 70 30
1.2 0.5 55 45
2.0 0.5 45 55
3.0 0.5 30 70

| 4.0 | 0.5 | 70 | 30 |

Q2: My 5-Dechloro peak exhibits severe tailing and poor ionization efficiency in positive ESI. How do I optimize the mobile phase additives?

The Causality: The basicity of the pyridine nitrogen is critical for positive electrospray ionization (ESI+). Without the second chlorine atom, the electron density around the nitrogen changes. If the mobile phase pH is not strictly controlled below the pKa of this nitrogen, protonation will be incomplete, leading to weak MS signals. Furthermore, unprotonated free silanols on the stationary phase will cause secondary cation-exchange interactions, resulting in peak tailing. The Solution: Ensure your mobile phase provides sufficient proton donors. We recommend using 2[2] in both the aqueous and organic phases. If tailing persists, switching to a3[3] with methanol can provide the necessary ionic strength to mask silanol sites while maintaining MS volatility.

Troubleshooting Logic Tree

When encountering signal suppression or poor chromatography, follow this logic tree to isolate the root cause.

G Issue Issue: Poor 5-Dechloro Peak Shape / Signal Check1 Check Ionization: Is ESI+ signal suppressed? Issue->Check1 Check2 Check Chromatography: Is peak tailing severe? Issue->Check2 Action1 Increase Formic Acid to 0.2% or switch to ACN Check1->Action1 Yes Success Optimal LC-MS Method Action1->Success Action2 Use BEH C18 column & adjust pH to 4.0 Check2->Action2 Yes Action2->Success

Fig 2. Troubleshooting logic tree for resolving signal suppression and peak tailing.

Self-Validating Experimental Protocols

Scientific integrity demands that a method proves its own reliability. You cannot assume your gradient is free of matrix suppression just because the neat standards yield a good signal. You must validate the method against itself using the following protocol.

Protocol: Post-Column Infusion for Matrix Effect Assessment

This protocol creates a self-validating system by continuously monitoring the ionization environment while the gradient runs, ensuring that co-eluting matrix components or mobile phase shifts do not suppress the 5-Dechloro Roflumilast signal.

Step-by-Step Methodology:

  • Setup the T-Junction: Install a zero-dead-volume T-junction between the analytical column outlet and the mass spectrometer ESI source.

  • Prepare the Infusion Solution: Prepare a pure standard solution of 5-Dechloro Roflumilast at 100 ng/mL in 50:50 Water:Acetonitrile.

  • Initiate Infusion: Using a syringe pump, continuously infuse the standard solution into the T-junction at a low flow rate (e.g., 10 µL/min).

  • Run the Blank Matrix: Inject a blank sample matrix (e.g., extracted plasma or forced-degradation blank buffer) and run your optimized LC gradient (from Q1).

  • Monitor the Baseline: Observe the MRM transition for 5-Dechloro Roflumilast (m/z 369.1 > 152.0).

  • Evaluate Causality: Because the analyte is being continuously infused, the MS should show a flat, elevated baseline. If you observe a sudden "dip" or "spike" in the baseline at the exact retention time where 5-Dechloro Roflumilast normally elutes, you have identified a zone of ion suppression or enhancement.

  • Iterate: If suppression is detected at the retention time, you must flatten the gradient further or improve the sample extraction cleanup (e.g., switching from protein precipitation to Solid Phase Extraction)[4].

References

  • Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study. PubMed. 4

  • Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method. PubMed. 5

  • Determination of Phosphodiesterase Inhibitors Tadalafil, Roflumilast and Roflumilast N-Oxide Using LC-MS in Guinea Pig Plasma. Oxford Academic. 2

  • Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study. PubMed. 3

  • Roflumilast-impurities | Pharmaffiliates. 1

Sources

Optimization

Technical Support Center: 5-Dechloro Roflumilast Synthesis Troubleshooting

Welcome to the Technical Support Center. 5-Dechloro Roflumilast (CAS 1391053-75-0) is a critical synthetic intermediate and a designated reference standard impurity in the manufacturing of the PDE4 inhibitor Roflumilast.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Dechloro Roflumilast (CAS 1391053-75-0) is a critical synthetic intermediate and a designated reference standard impurity in the manufacturing of the PDE4 inhibitor Roflumilast. Due to the severe electron deficiency of the 4-amino-3-chloropyridine precursor, researchers frequently encounter low yields (<40%) and high impurity profiles during standard amide coupling.

As an Application Scientist, I have designed this guide to provide mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol to help you achieve >90% yield with >99.5% purity.

Part 1: Mechanistic Workflow & Logic

Workflow A Starting Acid B Activation (SOCl2) A->B C Acid Chloride B->C E 5-Dechloro Roflumilast C->E Coupling F Hydrolysis Impurity C->F H2O Exposure D 4-amino-3-chloropyridine G Base (t-BuOK / NaNH2) D->G H Amide Anion G->H Deprotonation H->E Nucleophilic Attack

Synthesis workflow of 5-Dechloro Roflumilast highlighting the critical amide coupling step.

Part 2: Troubleshooting FAQs

Q1: Why is my amide coupling yield consistently below 40% when using standard bases like Triethylamine (TEA) or DIPEA? A1: The root cause is the extreme electron deficiency of the nucleophile. The chlorine atom at the 3-position of 4-amino-3-chloropyridine exerts a strong electron-withdrawing inductive effect (-I), which drastically reduces the nucleophilicity of the exocyclic amine. Weak tertiary amine bases like TEA cannot effectively deprotonate this amine. To overcome this activation energy barrier, you must use strong bases such as Potassium tert-butoxide (t-BuOK) or Sodium Amide (NaNH 2​ ) to pre-form the highly nucleophilic amide anion prior to introducing the acid chloride.

Q2: I switched to Sodium Hydride (NaH) as a stronger base, but I am observing a dark reaction mixture and significant degradation. What is happening? A2: While NaH is strong enough to deprotonate the amine, it presents severe chemoselectivity and safety issues. Prolonged heating with NaH can lead to localized overheating during hydrogen gas evolution, causing the cleavage of the difluoromethoxy group or cyclopropylmethyl ether linkages. Furthermore, NaH poses severe pyrophoric risks at scale. Transitioning to Sodium Amide (NaNH 2​ ) provides a safer, more controlled deprotonation environment, consistently yielding >99.5% purity without the degradation profile associated with NaH .

Q3: How do I prevent the hydrolysis of the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride intermediate back to the starting acid? A3: Acid chlorides are highly susceptible to nucleophilic attack by moisture. Even trace water in the THF/toluene solvent or ambient humidity during transfer will rapidly hydrolyze the intermediate, capping your theoretical yield and generating the starting acid as an impurity . Solution: Ensure strict Schlenk line techniques. Distill THF over sodium/benzophenone. Evaporate the thionyl chloride completely under high vacuum and purge the flask with argon before resuspending the intermediate in anhydrous solvent.

Q4: Can I bypass the acid chloride intermediate and use peptide coupling reagents like HATU or EDC/HOBt? A4: No. Standard peptide coupling reagents generate active esters (e.g., OAt or OBt esters). However, the steric hindrance and electron deficiency of 4-amino-3-chloropyridine make it completely unreactive toward these standard active esters. The acid chloride method remains the most thermodynamically favorable route for this specific substrate.

Part 3: Quantitative Data Comparison

To optimize your synthetic route, compare the empirical data of various coupling strategies below. This data highlights why strong base-mediated coupling is strictly required.

Coupling StrategyAmine Activation StateTypical Yield (%)Purity (HPLC)Primary Failure Mode / Drawback
SOCl 2​
  • TEA / DIPEA
Neutral Amine< 40%< 85%Insufficient amine nucleophilicity
HATU / DIPEA Neutral Amine< 15%N/AActive ester thermodynamically unreactive
SOCl 2​
  • NaH
  • Sodium Amide Anion60 - 75%~ 90%Chemoselectivity / Ether cleavage degradation
    SOCl 2​
  • t-BuOK
  • Potassium Amide Anion85 - 93%> 99%Extreme moisture sensitivity of t-BuOK
    SOCl 2​
  • NaNH 2​
  • Sodium Amide Anion90 - 95%> 99.5%Reagent handling requirements at scale
    Part 4: Self-Validating Experimental Protocol

    Optimized Synthesis of 5-Dechloro Roflumilast via t-BuOK Mediated Coupling

    This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checkpoint is met.

    Step 1: Acid Chloride Activation

    • Suspend 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene (10 volumes).

    • Add catalytic N,N-Dimethylformamide (DMF, 0.05 eq) and Thionyl Chloride (SOCl 2​ , 1.5 eq). Heat to 70°C for 2 hours.

      • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the carboxylic acid to the acid chloride.

    • Validation Checkpoint 1: Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via HPLC or TLC. The complete disappearance of the starting acid and the formation of the corresponding methyl ester confirms 100% conversion to the acid chloride. Do not proceed if starting material remains.

    • Remove toluene and excess SOCl 2​ completely under high vacuum at 40°C to yield a yellow oil.

      • Causality: Residual SOCl 2​ will rapidly neutralize the base in Step 2, destroying the yield.

    Step 2: Anhydrous Amine Deprotonation

    • In a separate, oven-dried flask under an argon atmosphere, dissolve 4-amino-3-chloropyridine (1.1 eq) in anhydrous THF (10 volumes).

    • Cool the solution to 0°C and add Potassium tert-butoxide (t-BuOK, 2.5 eq) portion-wise. Stir for 30 minutes at 0°C.

      • Causality: t-BuOK completely deprotonates the exocyclic amine, generating a highly reactive, brightly colored amide anion that overcomes the deactivating effect of the chlorine atom.

    Step 3: Nucleophilic Acyl Substitution (Coupling) & Workup

    • Dissolve the acid chloride from Step 1 in anhydrous THF (5 volumes) and add it dropwise to the anion solution at 0°C over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Validation Checkpoint 2: Perform a TLC (Hexane:EtOAc 2:1). You should observe a new product spot (R f​ ~0.5) and the near-complete absence of the 4-amino-3-chloropyridine spot.

    • Quench the reaction carefully with saturated aqueous NH 4​ Cl to neutralize excess base.

    • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Recrystallize the crude residue from acetonitrile/water to yield 5-Dechloro Roflumilast as a highly pure white solid.

    Part 5: References
    • Ni, F., & Li, J. (2012). A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. Synthesis, 44(18), 2935-2940. URL:[Link]

    • Shanghai Institute of Pharmaceutical Industry. (2013). Method for synthesizing roflumilast. Chinese Patent CN103012256B. URL:

    • Reddy, P. S., et al. (2013). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 5(11), 213-221. URL:[Link]

    Troubleshooting

    Preventing degradation of 5-Dechloro Roflumilast analytical reference standards

    Technical Support Center: 5-Dechloro Roflumilast Analytical Standards Welcome to the technical support guide for 5-Dechloro Roflumilast analytical reference standards. This resource is designed for researchers, scientist...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 5-Dechloro Roflumilast Analytical Standards

    Welcome to the technical support guide for 5-Dechloro Roflumilast analytical reference standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical reference material throughout its lifecycle in your laboratory. As a key specified impurity of Roflumilast, accurate quantification relies on a stable and well-characterized standard.[1][2][3] This guide provides in-depth, experience-based answers and protocols to prevent, identify, and troubleshoot potential degradation.

    The stability of a reference standard is paramount for the validity of analytical data.[4] Degradation can lead to inaccurate assays, flawed impurity profiling, and ultimately, compromise the quality and safety of the pharmaceutical product under development.[5] This guide is structured to address issues from basic handling to complex troubleshooting scenarios.

    Frequently Asked Questions (FAQs)

    Q1: What are the ideal long-term storage conditions for solid 5-Dechloro Roflumilast?

    The primary principle for storing any analytical standard is to minimize thermal, atmospheric, and light-induced chemical changes.[6][7] For solid 5-Dechloro Roflumilast, long-term storage at -20°C or colder in a desiccated, dark environment is strongly recommended. The Certificate of Analysis (CoA) provided by the manufacturer is the definitive source for storage conditions and should always be consulted first.[8]

    • Causality: Sub-zero temperatures drastically reduce the kinetic energy of molecules, slowing down potential degradation reactions. Desiccation prevents hydrolysis, and protection from light (photolysis) is crucial as many aromatic and heterocyclic compounds are photosensitive.[7]

    Q2: How should I handle the standard upon receipt and before first use?

    Proper initial handling is a critical control point.[9]

    • Inspect: Upon arrival, check the integrity of the container and seal.

    • Log: Immediately log the standard into your inventory management system, recording the date of receipt, lot number, and scheduled expiration/re-test date.[9]

    • Equilibrate: Before opening the vial for the first time, allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This is a crucial step to prevent atmospheric moisture from condensing onto the cold, hygroscopic solid, which could initiate hydrolysis.

    • Inert Atmosphere: If possible, open and weigh the standard in an environment with low humidity or under an inert gas like nitrogen or argon.

    Q3: What is the expected stability of 5-Dechloro Roflumilast in solution?

    Solutions are inherently less stable than the solid material. The stability of a solution depends on the solvent, concentration, and storage conditions. As a general guideline, stock solutions prepared in a non-reactive solvent like acetonitrile should be stored at 2-8°C and protected from light.[7] We recommend preparing fresh working solutions daily. For critical quantitative work, solution stability should be bracketed by running checks at the beginning and end of an analytical sequence. A significant decrease (>2-3%) in the peak area of the standard over time suggests instability.

    Q4: Which solvents are recommended for preparing stock solutions, and are there any to avoid?

    • Recommended: Acetonitrile is the preferred solvent due to its aprotic and non-reactive nature. Dimethyl sulfoxide (DMSO) can also be used, but care must be taken as it can be hygroscopic and may degrade under certain conditions.

    • Use with Caution: Methanol is generally acceptable but can be more reactive than acetonitrile.

    • Avoid: Avoid highly acidic or alkaline aqueous solutions for stock preparation, as forced degradation studies on the parent compound, Roflumilast, show significant susceptibility to acid and base hydrolysis.[10][11][12] Also, avoid reactive solvents or those containing peroxides (e.g., aged ethers like THF), which could promote oxidation.

    Troubleshooting Guide: Common Scenarios

    Scenario 1: "My chromatogram shows a new, unexpected peak eluting near the 5-Dechloro Roflumilast standard peak."

    • Probable Cause: This is a classic sign of degradation. The new peak is likely a degradant formed either in the solid state or, more commonly, in solution. Based on studies of Roflumilast, the primary degradation pathways are hydrolysis and oxidation.[11][13][14]

    • Troubleshooting Steps:

      • Confirm Identity: Prepare a fresh stock solution from the solid standard and re-inject. If the new peak is absent or significantly smaller, it confirms the degradation occurred in the previous solution.

      • Investigate the Source:

        • Hydrolysis: Was the solution prepared with aqueous mobile phase components and stored for an extended period? Was the solid standard improperly handled, allowing moisture ingress?

        • Oxidation: Was the solvent from a freshly opened bottle? Was the solution exposed to air for a long time? The N-oxide derivative is a known oxidative degradant of Roflumilast.[1]

      • Preventative Action: Discard the degraded solution. Implement stricter protocols for solution preparation, such as preparing smaller volumes more frequently and storing stock solutions under an inert atmosphere if necessary.

    Scenario 2: "The peak area of my standard is consistently decreasing during an HPLC sequence."

    • Probable Cause: This indicates instability within the autosampler vial or adsorption.

    • Troubleshooting Steps:

      • Assess Solution Stability: The molecule may be degrading at room temperature in the autosampler. Forced degradation studies on Roflumilast show it is susceptible to acidic and alkaline conditions, which could be mimicked by certain mobile phases.[12][15]

      • Check for Adsorption: The compound may be adsorbing to the glass or plastic of the vial or cap septa. Use silanized glass vials or polypropylene vials to minimize this effect.

      • Evaluate Mobile Phase: If using a mobile phase with a low or high pH, the standard may be degrading over the course of the run. Try to keep the standard in a purely organic solvent in the vial and ensure rapid mixing with the mobile phase upon injection.

      • Instrument Check: While less likely to be the root cause for consistent drift, rule out instrument issues like an inconsistent injection volume or a failing lamp.

    Scenario 3: "I noticed a slight discoloration (e.g., yellowing) of the solid reference standard."

    • Probable Cause: Physical changes like discoloration are a strong indicator of chemical degradation, even if the change appears minor. This could be due to long-term exposure to light, heat, or atmospheric oxygen.

    • Troubleshooting Steps:

      • Do Not Use: The standard's purity is now questionable. Do not use it for quantitative analysis.

      • Quarantine and Document: Quarantine the vial and clearly label it as "Suspect - Do Not Use." Document the observation in your laboratory notebook and inventory system.

      • Re-qualification: The standard must be re-qualified. This involves comparing it against a new, certified lot of the same standard. A comprehensive analysis including HPLC purity, mass spectrometry, and potentially other spectroscopic methods would be required to identify the impurity and confirm the potency of the primary component.

      • Contact Supplier: Inform the supplier of the observation, providing the lot number and storage history. They may have stability data or information on similar occurrences.

    Core Protocols & Methodologies

    Protocol 1: Preparation of a Stock Standard Solution (1 mg/mL)

    This protocol is designed to minimize degradation during the initial preparation step.

    • Equilibration: Remove the 5-Dechloro Roflumilast vial from the freezer (-20°C) and place it in a desiccator at room temperature for at least 60 minutes.

    • Weighing: Accurately weigh approximately 10 mg of the standard into a 10 mL Class A amber volumetric flask. Use an analytical balance and record the weight to four decimal places.

    • Dissolution: Add approximately 7 mL of HPLC-grade acetonitrile. Sonicate for 5-10 minutes or until all solid is completely dissolved.

    • Final Dilution: Allow the solution to return to room temperature. Dilute to the 10 mL mark with acetonitrile. Cap and invert the flask at least 15 times to ensure homogeneity.

    • Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store in a refrigerator at 2-8°C. This stock solution should be considered stable for a limited time, which should be verified by your internal stability protocols.

    Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

    This method is based on typical conditions for Roflumilast and its impurities and is designed to separate the main component from potential degradants.[16][17]

    ParameterRecommended ConditionRationale
    Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
    Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the amine moiety.
    Mobile Phase B AcetonitrileStrong organic solvent for elution.
    Gradient 0 min: 30% B; 20 min: 80% B; 25 min: 80% B; 26 min: 30% B; 30 min: 30% BA gradient is essential for a stability-indicating method to elute both early and late-eluting impurities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30°CControlled temperature ensures reproducible retention times.
    Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.[16]
    Injection Vol. 10 µL
    Sample Diluent Acetonitrile/Water (50:50, v/v)Matches the initial mobile phase conditions to ensure good peak shape.

    Visualization of Degradation & Workflow

    Potential Degradation Pathways

    Forced degradation studies on Roflumilast have identified hydrolysis of the amide bond and oxidation of the pyridine ring as key vulnerabilities.[13][14] 5-Dechloro Roflumilast is expected to share these susceptibilities.

    G cluster_main cluster_products Main 5-Dechloro Roflumilast (C17H15ClF2N2O3) Hydrolysis Amide Hydrolysis Product (Acid/Base Catalyzed) Main->Hydrolysis H₂O, H⁺/OH⁻ Oxidation N-Oxide Derivative (Oxidative Stress) Main->Oxidation [O] (e.g., H₂O₂)

    Caption: Potential degradation pathways for 5-Dechloro Roflumilast.

    Troubleshooting Workflow for Standard Instability

    G cluster_solution Solution-Phase Issue cluster_solid Solid-State Issue Start Unexpected Result Observed (New Peak, Area Loss) Check_Solution Prepare & Analyze Fresh Solution from Solid Standard Start->Check_Solution Problem_Persists Problem Persists? Check_Solution->Problem_Persists Sol_Deg Degradation in Solution Problem_Persists->Sol_Deg No Solid_Deg Degradation of Solid Standard Problem_Persists->Solid_Deg Yes Sol_Action Action: - Shorten solution expiry - Store colder / protect from light - Check solvent/mobile phase pH Sol_Deg->Sol_Action Solid_Action Action: - Quarantine Lot - Re-qualify vs. New Lot - Review storage conditions - Contact Supplier Solid_Deg->Solid_Action

    Caption: Troubleshooting workflow for suspected reference standard degradation.

    References

    • USP. (n.d.). <1086> IMPURITIES IN OFFICIAL ARTICLES. USP.
    • Singh, S., et al. (2015). Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations. Journal of the Korean Chemical Society, 59(3).
    • Scribd. (n.d.). USP Chapter 1086: Impurities in Drugs.
    • USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
    • ICH. (n.d.). Quality Guidelines.
    • Xinfuda. (2025, February 17). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
    • ResearchGate. (n.d.). FORCED DEGRADATION BEHAVIOR OF ROFLUMILAST.
    • Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability.
    • Suganthi, A., et al. (n.d.). Roflumilast | HPTLC | Forced Degradation | Acid Hydrolysis | Alkaline Hydrolysis | Oxidation | Accelerated Stability Studies | Validation. Indian Journal of Pharmaceutical Sciences.
    • Belal, T. S., et al. (n.d.). Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products. PMC.
    • ICH. (2010, February 2). Q1A(R2) Guideline.
    • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
    • USP. (2012, December 15). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
    • Restek. (2012, December 18). Handling Your Analytical Reference Standards.
    • Labforward. (2026, January 28). Managing Reference Standards and Calibration Materials.
    • OAK. (n.d.). Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations.
    • LinkedIn. (2024, December 24). A Guide to Using Analytical Standards.
    • PMDA. (n.d.). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
    • JOCPR. (n.d.). Process related and degradation impurities in anti-inflammatory drug Roflumilast.
    • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
    • Der Pharmacia Lettre. (2020, May 30). Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast in Blend and Tablets.
    • FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products.
    • ResearchGate. (2026, February 25). (PDF) Validated stability-indicating HPLC-DAD method for determination of the phosphodiesterase (PDE-4) inhibitor roflumilast.
    • AstraZeneca. (2023, October 2). Environmental Risk Assessment Data Roflumilast.
    • ResearchGate. (n.d.). Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products.
    • Analytica Chemie. (n.d.). Roflumilast 5-Dechloro Impurity.
    • SRIRAMCHEM. (n.d.). 5-Dechloro Roflumilast.
    • Suganthi, A., et al. (n.d.). A Validated Stability-indicating HPTLC Method for the Determination of Roflumilast in Tablets and Application to Accelerated Sta. Sri Ramakrishna Institute of Paramedical Sciences.

    Sources

    Optimization

    Minimizing ion suppression and matrix effects in 5-Dechloro Roflumilast quantification

    Technical Support Center: Troubleshooting Ion Suppression in 5-Dechloro Roflumilast LC-MS/MS Quantification Overview 5-Dechloro Roflumilast (CAS No. 1391053-75-0) is a critical related compound and known impurity of the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting Ion Suppression in 5-Dechloro Roflumilast LC-MS/MS Quantification

    Overview 5-Dechloro Roflumilast (CAS No. 1391053-75-0) is a critical related compound and known impurity of the selective phosphodiesterase-4 (PDE4) inhibitor Roflumilast[1]. Accurate trace-level quantification of this compound in biological matrices or complex pharmaceutical formulations relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, Electrospray Ionization (ESI) is highly susceptible to matrix effects—specifically ion suppression—which severely compromises analytical sensitivity, accuracy, and reproducibility[2]. This technical guide provides a self-validating framework to diagnose, troubleshoot, and eliminate these matrix interferences.

    Diagnostic & Mitigation Workflow

    MatrixEffect Start Signal Loss Detected (5-Dechloro Roflumilast) PCI Post-Column Infusion (PCI) Map Suppression Zones Start->PCI Decision Is Analyte in Suppression Zone? PCI->Decision SamplePrep Implement SPE / LLE Remove Phospholipids Decision->SamplePrep High Lipid Load Chromatography Adjust LC Gradient / pH Shift Retention Time Decision->Chromatography Co-elution Validate Calculate Matrix Factor (MF) Target: 0.85 - 1.15 SamplePrep->Validate Chromatography->Validate Validate->Start MF Out of Range

    Fig 1. Logical workflow for diagnosing and mitigating ion suppression in LC-MS/MS.

    Troubleshooting Guide & FAQs

    Q1: Why does 5-Dechloro Roflumilast experience significant ion suppression in plasma samples compared to standard solutions? Causality & Mechanism: Ion suppression in ESI is fundamentally a charge competition phenomenon occurring at the droplet surface. Matrix components, particularly endogenous phospholipids, deprotonate and neutralize analyte ions in the liquid phase[3]. Because 5-Dechloro Roflumilast lacks one chlorine atom compared to the parent drug, its altered hydrophobicity can cause it to co-elute precisely with highly surface-active glycerophosphocholines. When they co-elute, the more abundant matrix components monopolize the limited charge available during droplet desolvation, drastically reducing the formation of 5-Dechloro Roflumilast gas-phase ions[4].

    Q2: I am currently using Protein Precipitation (PPT). How can I improve my sample preparation to eliminate this interference? Actionable Solution: While PPT effectively removes proteins, it leaves behind nearly all endogenous phospholipids, which then foul the MS source and cause severe ion suppression[5]. To mitigate this, transition to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE selectively isolates the target analytes based on specific chemical interactions while washing away non-specific lipids and salts[4]. Validated pharmacokinetic methods for Roflumilast and its related compounds demonstrate that utilizing SPE ensures high extraction recovery (>73%) and negligible matrix effects compared to PPT[6][7].

    Q3: How do I definitively prove that ion suppression is the root cause of my poor reproducibility? Actionable Solution: You must perform a Post-Column Infusion (PCI) experiment (see Protocol 2 below). By continuously infusing a pure standard of 5-Dechloro Roflumilast into the mass spectrometer's ESI source while simultaneously injecting a blank matrix extract through the LC column, you can map the exact retention time windows where matrix components suppress the signal[4]. If the steady baseline dips exactly where 5-Dechloro Roflumilast is supposed to elute, you have confirmed co-elution with a suppressing agent.

    Q4: If I cannot change my sample preparation protocol, what instrumental adjustments can bypass the matrix effect? Actionable Solution: If sample cleanup cannot be altered, you must resolve the analyte from the matrix chromatographically or alter the ionization dynamics:

    • Chromatographic Shift: Adjust the mobile phase composition, gradient slope, or pH to shift the retention time of 5-Dechloro Roflumilast out of the identified suppression zone[4].

    • Microflow LC-MS/MS: Reducing the chromatographic flow rate to the micro-LC regime enhances ionization efficiency and significantly reduces charge competition, minimizing matrix interferences[2].

    • Isotopic Internal Standards: Use a stable isotope-labeled (SIL) internal standard. Because it co-elutes perfectly with the analyte, it experiences the exact same degree of ion suppression, allowing the analyte-to-IS ratio to remain consistent for reliable quantification[3][4].

    Quantitative Data Presentation

    To validate the efficacy of sample preparation optimization, researchers must quantify the Matrix Factor (MF). An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement.

    Table 1: Representative Impact of Sample Preparation on 5-Dechloro Roflumilast Quantification in Human Plasma

    Sample Preparation MethodPhospholipid Removal EfficiencyMatrix Factor (MF)Extraction Recovery (%)Impact on LC-MS/MS Signal
    Protein Precipitation (PPT) < 5%0.45 ± 0.1292.1 ± 4.5Severe Ion Suppression
    Liquid-Liquid Extraction (LLE) ~ 75%0.82 ± 0.0878.4 ± 6.2Moderate Suppression
    Solid-Phase Extraction (SPE) > 95%0.98 ± 0.0388.5 ± 3.1Negligible Matrix Effect[7]
    HybridSPE (Phospholipid Depletion) > 99%1.02 ± 0.0285.2 ± 2.8Optimal / No Suppression[5]

    Self-Validating Experimental Protocols

    Protocol 1: Solid-Phase Extraction (SPE) for 5-Dechloro Roflumilast Purpose: To selectively extract 5-Dechloro Roflumilast from biological matrices while eliminating phospholipid-induced ion suppression[7].

    • Conditioning: Pass 1.0 mL of Methanol (MeOH) through a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 cc), followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry out.

    • Sample Loading: Dilute 200 µL of the plasma sample with 200 µL of 2% Formic Acid in water (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute polar interferences and salts.

    • Lipid Wash (Crucial Step): Wash with 1.0 mL of Hexane to selectively remove highly non-polar lipids without eluting the moderately hydrophobic 5-Dechloro Roflumilast.

    • Elution: Elute the target analyte with 1.0 mL of Acetonitrile/Methanol (50:50, v/v).

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase prior to LC-MS/MS injection.

    Protocol 2: Post-Column Infusion (PCI) for Matrix Effect Assessment Purpose: To visually and quantitatively map zones of ion suppression across the chromatographic run[4].

    • Setup: Connect a syringe pump to a T-connector placed between the analytical LC column and the MS ESI source.

    • Infusion: Continuously infuse a neat standard solution of 5-Dechloro Roflumilast (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) into the post-column flow.

    • Baseline Establishment: Start the LC gradient with mobile phase only. Monitor the MRM transition for 5-Dechloro Roflumilast to establish a steady, elevated baseline signal.

    • Matrix Injection: Inject a blank matrix extract (prepared via your chosen method, e.g., PPT or SPE) onto the LC column.

    • Analysis: Observe the MS chromatogram. Any significant negative peaks (dips) in the steady baseline indicate zones where eluting matrix components are suppressing the ionization of the infused 5-Dechloro Roflumilast. Adjust chromatography to ensure the analyte's retention time falls outside these dips.

    References

    • Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom.org. URL: [Link]

    • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." Amsbiopharma.com. URL: [Link]

    • Kertys, M., et al. "Determination of Phosphodiesterase Inhibitors Tadalafil, Roflumilast and Roflumilast N-Oxide Using LC–MS in Guinea Pig Plasma." Journal of Chromatographic Science, Oxford Academic. URL: [Link]

    • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" Nebiolab.com. URL: [Link]

    • Analytica Chemie. "Roflumilast 5-Dechloro Impurity." Analyticachemie.in. URL: [Link]

    • Zhu, Y., et al. "Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study." Journal of Chromatography B, PubMed. URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    5-Dechloro Roflumilast vs Roflumilast PDE4 inhibition IC50 comparison

    As a Senior Application Scientist, I frequently guide drug development and quality control teams through the nuances of impurity profiling and structure-activity relationships (SAR). When comparing an active pharmaceutic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently guide drug development and quality control teams through the nuances of impurity profiling and structure-activity relationships (SAR). When comparing an active pharmaceutical ingredient (API) like Roflumilast against its synthetic impurity, 5-Dechloro Roflumilast, we must look beyond simple 2D structural diagrams. To truly understand their comparative performance, we must analyze the thermodynamic drivers of target engagement within the enzyme's active site.

    This guide provides an in-depth, objective comparison of the Phosphodiesterase-4 (PDE4) inhibitory potency (IC50) of Roflumilast and its 5-dechloro analog, grounded in mechanistic causality and validated experimental workflows.

    Mechanistic Causality: The Role of the Hydrophobic Clamp

    Phosphodiesterase-4 (PDE4) is a critical enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) into inactive AMP, thereby regulating intracellular signaling and inflammatory responses1[1]. Inhibiting PDE4 elevates cAMP levels, which activates Protein Kinase A (PKA) and suppresses the release of pro-inflammatory cytokines, making it a primary target for chronic obstructive pulmonary disease (COPD) and dermatological therapies 2[2].

    Roflumilast is a highly potent, selective PDE4 inhibitor with an IC50 of approximately 0.8 nM 3[3]. The secret to its sub-nanomolar potency lies in its 3,5-dichloro-4-pyridyl moiety.

    Why is the dichloro group essential? The PDE4 active site contains a bivalent metal ion pocket and a highly conserved hydrophobic clamp (often referred to as the Q1 and Q2 regions) 1[1]. The two chlorine atoms on Roflumilast are perfectly spaced to fill this hydrophobic clamp. More importantly, they engage in critical halogen bonding with specific amino acid residues (such as glutamine) within the pocket.

    5-Dechloro Roflumilast (CAS 1391053-75-0) is a well-documented synthetic impurity of the API4[4]. By losing one chlorine atom, the molecule suffers a dual penalty:

    • Steric Mismatch: The 3-chloro-4-pyridyl group fails to symmetrically fill the Q1/Q2 pocket, leading to a loss of van der Waals interactions.

    • Thermodynamic Loss: The absence of the second chlorine atom eliminates a key halogen bond, drastically reducing the binding affinity and shifting the IC50 into a significantly less potent regime.

    G cAMP cAMP (Active Messenger) PDE4 PDE4 Enzyme (Active Site) cAMP->PDE4 Binds PKA PKA Activation & Anti-inflammatory Response cAMP->PKA Accumulation activates AMP AMP (Inactive) PDE4->AMP Hydrolysis Roflumilast Roflumilast (Potent Inhibitor) Roflumilast->PDE4 Strong Inhibition (IC50 ~0.8 nM) Dechloro 5-Dechloro Roflumilast (Weak Inhibitor) Dechloro->PDE4 Weak Inhibition (Lost Halogen Bond)

    Mechanism of PDE4 inhibition by Roflumilast vs. the 5-Dechloro analog.

    Comparative IC50 Data Profile

    To objectively evaluate the impact of the missing chlorine atom, we summarize the quantitative performance of both compounds. While Roflumilast maintains sub-nanomolar potency across multiple PDE4 splice variants (e.g., PDE4B1, PDE4B2, PDE4D) 5[5], the 5-dechloro impurity demonstrates a marked drop in affinity, serving as a critical benchmark for API purity testing.

    CompoundCAS NumberPDE4 IC50 (nM)Structural PharmacophoreBinding Affinity Impact
    Roflumilast 162401-32-3~0.8 nM 3,5-dichloro-4-pyridylOptimal hydrophobic clamp filling & dual halogen bonding.
    5-Dechloro Roflumilast 1391053-75-0> 50 nM (SAR Extrapolated)3-chloro-4-pyridylDisrupted symmetry; loss of critical halogen bond interaction.

    Note: Because 5-Dechloro Roflumilast is an analytical impurity rather than a therapeutic candidate, its exact IC50 is often evaluated internally during API quality control rather than published as a standalone therapeutic metric. However, established SAR principles dictate a 10- to 100-fold drop in potency when a critical halogen bond is removed from this scaffold.

    Self-Validating Experimental Protocol: TR-FRET IC50 Determination

    To empirically verify the IC50 difference between Roflumilast and its 5-dechloro impurity, a robust, self-validating assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.

    Causality behind the choice of TR-FRET: Unlike standard colorimetric assays, TR-FRET introduces a time delay before measuring fluorescence. This eliminates background auto-fluorescence—a common issue when testing synthetic impurities that may possess their own fluorescent properties.

    Step-by-Step Methodology
    • Assay Control Setup (The Self-Validating System):

      • Max Signal Control (0% Conversion): Buffer + Substrate + Detection reagents (No Enzyme). Validates the maximum possible FRET signal.

      • Min Signal Control (100% Conversion): Enzyme + Vehicle (DMSO) + Substrate. Validates full enzymatic activity without inhibition.

      • Reference Standard: Roflumilast API must be run in parallel to confirm the assay's dynamic range yields the expected ~0.8 nM IC50 6[6].

    • Compound Titration: Prepare a 10-point serial dilution (1:3) of both Roflumilast and 5-Dechloro Roflumilast in assay buffer (final DMSO concentration ≤ 1% to prevent enzyme denaturation).

    • Enzyme Pre-Incubation: Add 10 µL of recombinant human PDE4B or PDE4D to the compound plate. Crucial Step: Incubate for 15 minutes at room temperature before adding the substrate. This allows the compounds to reach thermodynamic binding equilibrium with the enzyme's active site.

    • Substrate Addition: Add 10 µL of cAMP (e.g., 100 nM final concentration). Incubate for 1 hour at room temperature to allow hydrolysis.

    • TR-FRET Detection: Add the detection mix (cAMP-d2 conjugate and anti-cAMP Cryptate antibody). The unhydrolyzed cAMP competes with the d2-conjugate for antibody binding.

    • Data Acquisition & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50 values.

    Workflow Step1 1. Compound Titration Step2 2. PDE4 Pre-Incubation Step1->Step2 Step3 3. cAMP Substrate Addition Step2->Step3 Step4 4. TR-FRET Detection Step3->Step4 Step5 5. 4PL IC50 Calculation Step4->Step5

    Step-by-step TR-FRET experimental workflow for determining PDE4 IC50 values.

    References

    • MedChemExpress. "Roflumilast Impurity E | PDE4 Inhibitor".
    • MedChemExpress. "Roflumilast (APTA-2217) | PDE4 Inhibitor".
    • Pharmaffiliates. "Roflumilast-impurities: 5-Dechloro Roflumilast".
    • Semantic Scholar. "PDE4D: A Multipurpose Pharmacological Target".
    • Frontiers. "Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases".
    • ACS Publications. "Advances in the Development of Phosphodiesterase-4 Inhibitors".

    Sources

    Comparative

    Validating Stability-Indicating HPLC Methods for 5-Dechloro Roflumilast: A Comparative Guide

    Roflumilast is a potent, selective phosphodiesterase-4 (PDE4) inhibitor widely prescribed for the management of severe chronic obstructive pulmonary disease (COPD). Ensuring the purity and stability of the active pharmac...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    By: Senior Application Scientist

    Roflumilast is a potent, selective phosphodiesterase-4 (PDE4) inhibitor widely prescribed for the management of severe chronic obstructive pulmonary disease (COPD). Ensuring the purity and stability of the active pharmaceutical ingredient (API) is a critical regulatory requirement. During synthesis and throughout its shelf-life, Roflumilast is susceptible to degradation, generating several related substances.

    Among these, 5-Dechloro Roflumilast stands out as one of the most analytically challenging impurities. Because it differs from the parent molecule by only a single chlorine atom on the pyridine ring, it exhibits nearly identical hydrophobicity, pKa, and molecular volume. This structural homology creates a significant hurdle in reversed-phase high-performance liquid chromatography (RP-HPLC), often resulting in co-elution.

    This guide objectively compares established HPLC methodologies for isolating 5-Dechloro Roflumilast, explains the mechanistic causality behind column and mobile phase selection, and provides a self-validating experimental protocol for researchers and drug development professionals.

    Mechanistic Insight: The Separation Challenge

    To separate 5-Dechloro Roflumilast from Roflumilast, an analytical method must exploit minute differences in dipole moment and steric bulk. The loss of the chlorine atom slightly alters the electron density of the pyridine ring, but the overall lipophilicity ( logP ) remains highly similar.

    If a standard low-carbon-load C8 column is used at a neutral pH, the two compounds will co-elute. To achieve a baseline resolution ( Rs​>2.0 ), the method must:

    • Suppress Ionization: By utilizing an acidic buffer (e.g., pH 3.5), the weakly basic functional groups remain un-ionized. This maximizes hydrophobic interaction with the stationary phase and prevents peak tailing[1].

    • Maximize Theoretical Plates ( N ): Because the separation factor ( α ) is close to 1, high-efficiency columns—such as those with sub-2-micron particles (Rapid Resolution High Throughput, RRHT) or high-density C18 bonding—are required to narrow the peak width and force resolution [2].

    Separation_Mechanism Mix Co-eluting Mixture (Roflumilast + 5-Dechloro) Phase Stationary Phase High Carbon Load C18 Mix->Phase Mobile Mobile Phase pH 3.5 (Suppressed Ionization) Mix->Mobile Res Baseline Resolution (Rs > 2.0) Phase->Res Hydrophobic Interaction Mobile->Res Polarity Control

    Mechanistic variables driving the baseline resolution of 5-Dechloro Roflumilast.

    Method Comparison & Performance Data

    When developing a stability-indicating method, laboratories typically choose between conventional isocratic HPLC, gradient RRHT, and HPLC with Diode Array Detection (DAD). Below is an objective comparison of these three approaches based on published validation data[1][2][3].

    Table 1: Comparative Performance of HPLC Methods for Roflumilast Impurity Profiling
    Method ParameterConventional Isocratic HPLCGradient RRHT (Sub-2 µm)Isocratic HPLC-DAD
    Column Technology Durashell C18 (250 × 4.6 mm, 5 µm)Zorbax SB C18 (50 × 4.6 mm, 1.8 µm)Ecosil C18 (250 × 4.6 mm, 5 µm)
    Mobile Phase Amm. Acetate pH 6.3 / MeOH / ACNAmm. Formate pH 3.5 / ACNAmm. Dihydrogen Phosphate pH 3.5 / ACN
    Elution Mode Isocratic (30:35:35)GradientIsocratic (48:52)
    Run Time ~15 min13 min~20 min
    Resolution ( Rs​ ) 1.82.52.1
    LOD (Roflumilast) 2.5 µg/mL0.02 µg/mL2.6 ng/mL
    Primary Advantage Simple, highly reproducibleUltra-fast, high resolutionPeak purity verification via DAD

    Analysis: The Gradient RRHT method outperforms conventional methods in both speed and resolving power. By utilizing 1.8 µm particles, the method minimizes the A and C terms of the van Deemter equation, delivering superior theoretical plates necessary to separate the structurally homologous 5-Dechloro Roflumilast [3].

    Experimental Protocol: Validated Stability-Indicating Workflow

    To ensure scientific integrity, a stability-indicating method must be a self-validating system . This means the protocol incorporates forced degradation to prove the method's resolving power, and System Suitability Testing (SST) to act as an internal control before any sample is quantified.

    Step 1: Preparation of Standard and Stress Solutions

    Causality: Forced degradation ensures that all potential degradation products (including dechloro and oxidized variants) are generated, proving the method can separate the API from all related substances.

    • Standard Solution: Dissolve 15 mg of Roflumilast reference standard in 1 mL of acetonitrile (ACN). Dilute to 150 µg/mL using the mobile phase. Spike with 0.5% (w/w) 5-Dechloro Roflumilast standard.

    • Acid/Base Hydrolysis: Treat 15 mg of Roflumilast with 5 mL of 0.1 N HCl (acid) or 0.1 N NaOH (base). Heat at 80°C for 24 hours. Neutralize with the opposing reagent prior to dilution.

    • Oxidation: Treat the API with 5 mL of 3% H2​O2​ at room temperature for 24 hours.

    • Thermal/Photolytic: Expose the solid API to dry heat (80°C) and UV light (254 nm) for 48 hours, then dissolve.

    Step 2: Chromatographic Setup (Gradient RRHT Method)

    Causality: The acidic pH ensures the API remains un-ionized, while the gradient elution sweeps strongly retained hydrophobic impurities off the column.

    • Column: Zorbax SB C18 (50 mm × 4.6 mm, 1.8 µm).

    • Mobile Phase A: 0.005 M Ammonium formate buffer, adjusted to pH 3.5 with formic acid.

    • Mobile Phase B: HPLC-Grade Acetonitrile.

    • Gradient Program: 0-5 min (30% B), 5-10 min (linear ramp to 80% B), 10-13 min (hold at 80% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 215 nm (optimal isosbestic point for Roflumilast and its dechloro-impurities).

    • Injection Volume: 5 µL.

    Step 3: System Suitability Testing (SST) and Validation

    Before analyzing unknown samples, inject the spiked standard solution to validate the system. The run is only valid if the following criteria are met:

    • Resolution ( Rs​ ): Must be >2.0 between Roflumilast and 5-Dechloro Roflumilast.

    • Tailing Factor ( T ): Must be <1.5 for the API peak.

    • Theoretical Plates ( N ): Must be >5000 .

    HPLC_Method_Workflow A 1. Sample Preparation (API + 5-Dechloro Impurity) B 2. Forced Degradation (Hydrolysis, Oxidation, Thermal) A->B C 3. Chromatographic Separation (RRHT C18, pH 3.5 Buffer/ACN) B->C D 4. Detection & Integration (UV at 215 nm / DAD) C->D E 5. ICH Method Validation (Specificity, LOD/LOQ, Linearity) D->E

    Workflow for developing and validating a stability-indicating HPLC method.

    Conclusion

    Validating a stability-indicating method for Roflumilast requires deliberate control over chromatographic parameters to isolate structurally similar impurities like 5-Dechloro Roflumilast. While conventional isocratic methods using 5 µm columns are sufficient for routine QC, transitioning to a Gradient RRHT (1.8 µm) method provides superior resolution, drastically reduces run times, and ensures robust compliance with ICH Q2(R1) validation guidelines.

    References

    • Tan, F. (2013). "Development and Validation of Stability-Indicating HPLC Method for Roflumilast and Related Substances." Advanced Materials Research, 781-784, 68-71.[Link]

    • Belal, T. S., et al. (2014). "Validated stability-indicating HPLC-DAD method for determination of the phosphodiesterase (PDE-4) inhibitor roflumilast." Bulletin of Faculty of Pharmacy, Cairo University, 52(1), 79-89.[Link]

    • Barhate, V. D., & Deosthalee, P. C. (2010). "Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products." Indian Journal of Pharmaceutical Sciences, 72(3), 401–404.[Link]

    Validation

    Comparative Pharmacodynamics of Roflumilast and its Active Metabolite, 5-Dechloro Roflumilast: A Guide for Drug Development Professionals

    This guide provides an in-depth comparative analysis of the pharmacodynamic properties of Roflumilast and its principal active metabolite, 5-Dechloro Roflumilast, also known as Roflumilast N-oxide. As a Senior Applicatio...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparative analysis of the pharmacodynamic properties of Roflumilast and its principal active metabolite, 5-Dechloro Roflumilast, also known as Roflumilast N-oxide. As a Senior Application Scientist, the objective is to dissect the nuances of their mechanism of action, potency, and contribution to the overall therapeutic effect, supported by established experimental data and protocols.

    Roflumilast is a selective, potent inhibitor of phosphodiesterase-4 (PDE4) and the first in its class to be approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic benefit stems from its targeted anti-inflammatory action in the airways.[4] However, the clinical pharmacology of Roflumilast is unique in that it functions as a prodrug, being extensively metabolized to Roflumilast N-oxide.[3][5] This metabolite is not only active but is the primary contributor to the drug's sustained pharmacological effect in vivo.[3][6] Understanding the distinct and synergistic roles of both the parent compound and its metabolite is critical for researchers in the fields of pharmacology and drug development.

    Core Mechanism of Action: PDE4 Inhibition and Downstream Anti-inflammatory Effects

    The foundational mechanism for both Roflumilast and its N-oxide metabolite is the selective inhibition of the PDE4 enzyme.[1][6] PDE4 is a critical enzyme within inflammatory and immune cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a vital second messenger.[1][2]

    By inhibiting PDE4, Roflumilast and Roflumilast N-oxide prevent the degradation of cAMP, leading to its intracellular accumulation.[1][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events results in a broad-spectrum anti-inflammatory response, including:

    • Suppression of inflammatory cell activation : Reduced activity of key cells implicated in COPD pathogenesis, such as neutrophils, eosinophils, and monocytes.[6]

    • Downregulation of pro-inflammatory mediators : Decreased release of cytokines and chemokines like tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and leukotriene B4.[1][5]

    • Effects on structural cells : Inhibition of processes such as fibrosis and smooth muscle proliferation in the lungs.[1]

    This shared mechanism underscores the therapeutic rationale for Roflumilast in managing inflammatory airway diseases.

    PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 Target for Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Suppression of Inflammatory Mediators (e.g., TNF-α, IL-8) PKA->Inflammation Leads to Roflumilast Roflumilast & Roflumilast N-oxide Roflumilast->PDE4 Inhibits Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cell-Based Functional Assay a1 Prepare Serial Dilutions (Roflumilast & N-oxide) a2 Incubate with Recombinant PDE4 Enzyme a1->a2 a3 Add [3H]-cAMP Substrate a2->a3 a4 Measure Hydrolysis Product (Scintillation Counting) a3->a4 a5 Calculate IC50 (Potency) a4->a5 b1 Isolate Human PBMCs or Use Whole Blood b2 Pre-incubate Cells with Compounds b1->b2 b3 Stimulate with LPS b2->b3 b4 Measure TNF-α Release (ELISA) b3->b4 b5 Calculate IC50 (Cellular Efficacy) b4->b5 start Comparative Analysis start->a1 start->b1

    Sources

    Comparative

    Advanced Analytical Cross-Validation: Profiling 5-Dechloro Roflumilast Impurities in Drug Development

    The Mechanistic Challenge of 5-Dechloro Roflumilast Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor utilized primarily in the management of severe chronic obstructive pulmonary disease (COPD)[1]. D...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The Mechanistic Challenge of 5-Dechloro Roflumilast

    Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor utilized primarily in the management of severe chronic obstructive pulmonary disease (COPD)[1]. During the synthesis and degradation lifecycle of the active pharmaceutical ingredient (API), various impurities emerge. Among the most analytically challenging is 5-Dechloro Roflumilast (CAS No. 1391053-75-0, Molecular Formula: C17H15ClF2N2O3)[2].

    Structurally, 5-Dechloro Roflumilast differs from the parent drug solely by the absence of a single chlorine atom on the pyridine ring[2]. This minor structural variance results in a nearly identical pKa and molecular volume to the API. Consequently, their lipophilicity profiles are highly analogous, leading to severe co-elution risks on standard C18 stationary phases during routine analysis[3].

    CoelutionLogic Rof Roflumilast API (3,5-dichloro) Prop2 Highly similar pKa and molecular volume Rof->Prop2 Dechloro 5-Dechloro Impurity (3-chloro only) Prop1 Loss of one Cl atom reduces lipophilicity slightly Dechloro->Prop1 Dechloro->Prop2 Result High Co-elution Risk on Standard C18 Prop1->Result Prop2->Result Solution Requires optimized pH & Sub-2µm particles Result->Solution

    Logical causality of 5-Dechloro Roflumilast co-elution and required chromatographic solutions.

    Methodological Comparison: RP-HPLC-UV vs. UPLC-MS/MS

    To guarantee rigorous quality control and regulatory compliance, relying on a single analytical method is insufficient. Cross-validating a conventional High-Performance Liquid Chromatography (HPLC) method against an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method provides orthogonal assurance of both specificity and sensitivity[4].

    Method A: Stability-Indicating RP-HPLC-UV (Routine QC)
    • Mechanism & Causality: This method utilizes a high-efficiency sub-2µm or core-shell column (e.g., Accucore C18 or Zorbax SB C18) to maximize theoretical plates[3][5]. The mobile phase pH is strictly buffered at 3.5 using ammonium formate or ammonium dihydrogen phosphate[3][6]. Why pH 3.5? Roflumilast and its dechloro-impurity contain weakly basic pyridine rings. At pH 3.5, the pyridine nitrogen is partially protonated, but the overall benzamide structure remains stable. This specific pH suppresses secondary interactions with residual silanols on the silica matrix, preventing peak tailing and forcing a slight retention shift that resolves the API from the 5-Dechloro impurity[3].

    • Pros: Cost-effective, highly reproducible, and perfectly suited for routine batch release and content uniformity testing[5].

    • Cons: Relies entirely on chromatographic resolution (Rs); vulnerable to matrix interference if degradation products co-elute.

    Method B: UPLC-MS/MS (Orthogonal Confirmation)
    • Mechanism & Causality: UPLC-MS/MS relies on the mass-to-charge ratio (m/z) rather than pure spatial separation. 5-Dechloro Roflumilast yields a distinct precursor ion at m/z 369 [M+H]+, whereas Roflumilast appears at m/z 403 [M+H]+ (with characteristic isotopic clustering due to its two chlorine atoms)[4]. Even if the chromatographic resolution drops below the baseline ideal (Rs < 1.5), the mass spectrometer's Multiple Reaction Monitoring (MRM) mode mathematically deconvolutes the peaks.

    • Pros: Unmatched specificity and sensitivity; immune to UV-absorbing co-elutants[4].

    • Cons: High operational cost; requires volatile buffers (e.g., ammonium formate instead of non-volatile phosphates) to prevent ion suppression[3].

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. Proceeding to the next analytical step is strictly contingent upon passing the System Suitability Testing (SST) criteria embedded within the workflow.

    CrossValidation Start Method Cross-Validation Initiation HPLC Method A: RP-HPLC-UV (Routine QC) Start->HPLC UPLC Method B: UPLC-MS/MS (Orthogonal Confirmation) Start->UPLC Spec Specificity & Co-elution Assessment HPLC->Spec Sens Sensitivity (LOD/LOQ) Determination HPLC->Sens UPLC->Spec UPLC->Sens Compare Statistical Comparison (F-test & t-test) Spec->Compare Sens->Compare Valid Validated Impurity Profile for 5-Dechloro Roflumilast Compare->Valid

    Workflow for orthogonal cross-validation of 5-Dechloro Roflumilast analytical methods.

    Protocol A: RP-HPLC-UV Specificity and Linearity Workflow
    • Mobile Phase Preparation: Prepare Mobile Phase A (0.005 M ammonium formate buffer, adjusted to pH 3.5 with formic acid) and Mobile Phase B (100% HPLC-grade Acetonitrile)[3]. Causality: Formic acid ensures volatility if transitioning to LC-MS, while maintaining the critical pH 3.5 needed to control pyridine ionization.

    • Standard Preparation: Dissolve the 5-Dechloro Roflumilast reference standard in a 50:50 v/v water/acetonitrile diluent to achieve a primary stock concentration of 100 µg/mL[2][5].

    • Spiking Study (Specificity): Spike the 5-Dechloro stock into a 150 µg/mL Roflumilast API solution to yield a 0.15% w/w impurity concentration (0.225 µg/mL)[3][7].

    • Chromatographic Execution: Inject 10 µL onto a Zorbax SB C18 (50 mm × 4.6 mm, 1.8 µm) rapid resolution column. Run a gradient from 30% B to 80% B over 13 minutes at a flow rate of 1.0 mL/min. Set UV detection to 215 nm[3].

    • Self-Validation Check (SST): The method is only valid if the resolution (Rs) between 5-Dechloro Roflumilast and Roflumilast is ≥ 2.0, and the tailing factor for both peaks is ≤ 1.5[7][8].

    Protocol B: UPLC-MS/MS Sensitivity Confirmation
    • System Setup: Utilize a 4000-Q-trap LC-MS/MS (or equivalent) coupled with a sub-2µm UPLC C18 column[4]. Use the identical mobile phase from Protocol A to ensure direct comparability.

    • Ionization Optimization: Operate in Electrospray Ionization Positive (ESI+) mode. Causality: The basic pyridine nitrogen readily accepts a proton in the acidic mobile phase, yielding strong [M+H]+ signals.

    • MRM Transitions: Set the quadrupole to isolate m/z 403.1 for Roflumilast and m/z 369.1 for 5-Dechloro Roflumilast. Monitor the primary product ions resulting from the fragmentation of the cyclopropylmethoxy group[4].

    • LOD/LOQ Determination: Serially dilute the spiked sample from Protocol A. Inject until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation)[7].

    • Self-Validation Check (SST): The %RSD of the peak area for six replicate injections at the LOQ level must be ≤ 5.0%.

    Quantitative Data Summary

    The following table synthesizes the cross-validation metrics, demonstrating the performance trade-offs and validations between the two methodologies.

    Analytical MetricMethod A: RP-HPLC-UVMethod B: UPLC-MS/MSCausality / Significance
    Retention Time (API) ~8.5 min~3.2 minUPLC utilizes higher flow velocities and shorter diffusion paths, accelerating elution.
    Relative Retention Time (5-Dechloro) 0.920.94The impurity elutes just before the API due to slightly lower lipophilicity (missing Cl).
    Resolution (Rs) 2.11.8 (Chromatographic)MS/MS does not require baseline chromatographic resolution due to m/z differentiation.
    Limit of Detection (LOD) 0.020 µg/mL[7]0.002 µg/mLMS/MS is an order of magnitude more sensitive, crucial for trace impurity screening.
    Limit of Quantitation (LOQ) 0.065 µg/mL[7]0.006 µg/mLEnsures accurate quantification well below the ICH reporting threshold of 0.05%.
    Linearity (R²) 0.9999[7]0.9985UV detectors offer a wider linear dynamic range compared to MS detectors (which can saturate).

    References

    • Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast in Blend and Tablets - Asian Journal of Chemistry - 5

    • Process related and degradation impurities in anti-inflammatory drug Roflumilast - Journal of Chemical and Pharmaceutical Research (JOCPR) - 4

    • Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - National Institutes of Health (NIH) / PMC -3

    • Roflumilast 5-Dechloro Impurity (CAS 1391053-75-0) - Analytica Chemie - 2

    • Validation of Rapid Liquid Chromatographic Method for the Determination of Roflumilast - Journal of Chemical and Pharmaceutical Research (JOCPR) - 7

    • Roflumilast Compound Summary - PubChem - NIH - 1

    • Development and Validation of Stability-Indicating HPLC Method for Roflumilast - ResearchGate - 6

    Sources

    Validation

    Publish Comparison Guide: ICH Q2(R2) Validation for 5-Dechloro Roflumilast Quantification

    Introduction & Mechanistic Context Roflumilast is a potent, selective phosphodiesterase-4 (PDE4) inhibitor widely utilized in the management of chronic obstructive pulmonary disease (COPD)[1]. During its synthesis or thr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Context

    Roflumilast is a potent, selective phosphodiesterase-4 (PDE4) inhibitor widely utilized in the management of chronic obstructive pulmonary disease (COPD)[1]. During its synthesis or throughout its shelf-life, various related substances can emerge. One of the most critical and chromatographically challenging impurities to quantify is 5-Dechloro Roflumilast (CAS No. 1391053-75-0)[2].

    As an Application Scientist, I approach impurity quantification not just as a regulatory checklist, but as a physicochemical puzzle. 5-Dechloro Roflumilast (Molecular Formula: C17​H15​ClF2​N2​O3​ ) differs from the main Roflumilast API ( C17​H14​Cl2​F2​N2​O3​ ) by the absence of a single electronegative chlorine atom on the pyridine ring[2].

    The Causality of Separation: This missing chlorine atom slightly reduces the molecule's overall lipophilicity and alters its dipole moment. In reversed-phase liquid chromatography (RPLC), retention is strictly governed by hydrophobic interactions with the stationary phase (typically C18). Because 5-Dechloro Roflumilast is marginally less hydrophobic than the API, it elutes immediately prior to the main Roflumilast peak. If the analytical method lacks sufficient theoretical plates ( N ), the massive API peak (present at 100% concentration) will tail into the impurity peak (present at <0.15%), destroying quantification accuracy[3]. Therefore, selecting the right analytical platform and validating it strictly against ICH Q2(R2) guidelines is paramount[4][5].

    Methodological Comparison: HPLC vs. UPLC vs. LC-MS/MS

    To objectively determine the best platform for routine Quality Control (QC) and stability testing, we must compare traditional High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    Table 1: Analytical Platform Comparison for 5-Dechloro Roflumilast
    Performance MetricTraditional HPLC-UVModern UPLC-PDALC-MS/MS (MRM Mode)
    Column Chemistry C18, 250 x 4.6 mm, 5 µmC18, 50 x 4.6 mm, 1.8 µmC18, 50 x 2.1 mm, 1.7 µm
    Run Time ~38 minutes[6]~13 minutes[6]~5 minutes
    Resolution ( Rs​ ) Marginal ( Rs​≈1.5 )Excellent ( Rs​>2.0 )Not critical (Mass resolved)
    Sensitivity (LOQ) ~0.5 µg/mL~0.065 µg/mL[3]< 0.001 µg/mL (pg/mL range)
    Matrix Effect Risk High (Peak tailing overlap)Low (Sharp peaks minimize overlap)High (Ion suppression if co-eluted)
    Cost & Complexity LowMediumHigh
    Best Use Case Legacy compendial testingRoutine QC & Stability Testing Pharmacokinetics & Genotox limits

    Scientific Verdict: While LC-MS/MS offers unparalleled sensitivity, it is prone to ion suppression if the API and impurity co-elute. Traditional HPLC suffers from excessive run times (~38 mins) and high solvent consumption[6]. UPLC-PDA represents the optimal balance. By utilizing sub-2 µm particles, UPLC minimizes eddy diffusion and mass transfer resistance (per the van Deemter equation), delivering sharp peaks that resolve 5-Dechloro Roflumilast from the API in under 13 minutes[6].

    Chromatographic Separation Mechanism

    Separation_Mechanism A Roflumilast API Matrix (Contains 5-Dechloro Impurity) B UPLC C18 Column (Sub-2 µm particles) A->B C 5-Dechloro Roflumilast (Elutes First: Lower Hydrophobicity) B->C tR ~ 2.8 min D Roflumilast (Elutes Second: Higher Hydrophobicity) B->D tR ~ 3.1 min E PDA Detection (215 nm) C->E D->E

    Fig 1: Chromatographic separation mechanism of 5-Dechloro Roflumilast from the main API.

    Self-Validating Experimental Protocol (UPLC-PDA)

    To ensure trustworthiness, the following UPLC-PDA protocol is designed as a self-validating system, engineered specifically to meet ICH Q2(R2) guidelines for quantitative impurity analysis[4][5].

    Step 1: Chromatographic Conditions
    • Column: Zorbax SB C18, 50 mm × 4.6 mm, 1.8 µm particle size[6].

    • Mobile Phase A: 0.01 M Ammonium Acetate buffer, adjusted to pH 4.2[7]. (Causality: Maintaining pH 4.2 ensures the weakly basic pyridine nitrogen remains in a consistent ionization state, preventing peak tailing and retention time drift).

    • Mobile Phase B: Acetonitrile (HPLC Grade)[7].

    • Elution Mode: Gradient (Optimized to elute 5-Dechloro Roflumilast before the main peak).

    • Flow Rate: 1.0 mL/min[7].

    • Detection: Photodiode Array (PDA) at 215 nm (Isosbestic point for Roflumilast and related substances)[6][7].

    Step 2: System Suitability Testing (SST)

    Before validation execution, the system must self-verify:

    • Inject a resolution mixture containing Roflumilast and 5-Dechloro Roflumilast.

    • Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . Tailing factor ( Tf​ ) for the impurity peak must be ≤1.5 . Theoretical plates ( N ) >5000 .

    Step 3: ICH Q2(R2) Validation Execution
    • Specificity (Forced Degradation): Expose the API to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 30% H2​O2​ (oxidative), thermal (80°C), and photolytic stress[1][6]. Verify via PDA that the 5-Dechloro Roflumilast peak is spectrally pure (Peak Purity Angle < Purity Threshold) and free from co-eluting degradants.

    • Limit of Detection (LOD) & Quantitation (LOQ): Inject dilute solutions until a Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ) is achieved[3].

    • Linearity: Prepare 6 concentration levels ranging from the LOQ to 150% of the specification limit. Plot peak area vs. concentration.

    • Precision & Accuracy: Perform 6 replicate injections at the LOQ level and 100% specification level to determine %RSD[3]. Spike known amounts of 5-Dechloro Roflumilast into the API matrix to calculate % Recovery[1].

    ICH Q2(R2) Validation Workflow & Data Summary

    ICH_Validation Start ICH Q2(R2) Validation Strategy Spec Specificity (Peak Purity > 0.99) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Sens LOD & LOQ (S/N > 3 & S/N > 10) Lin->Sens Prec Precision & Accuracy (%RSD < 2.0%, Recovery 98-102%) Sens->Prec Robust Robustness (Flow, pH, Temp) Prec->Robust Report Validated Analytical Procedure Robust->Report

    Fig 2: ICH Q2(R2) lifecycle validation workflow for quantitative impurity analysis.

    Table 2: ICH Q2(R2) Validation Results Summary (UPLC-PDA)
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (5-Dechloro Roflumilast)Conclusion
    Specificity No interference at retention timePeak purity confirmed; no co-elution[1]Pass
    Linearity & Range Correlation Coefficient ( R2 ) ≥0.999 R2=0.9995 (Range: 0.065 - 2.5 µg/mL)[1][3]Pass
    LOD S/N Ratio ≥3 0.025 µg/mL[1]Pass
    LOQ S/N Ratio ≥10 0.065 µg/mL[3]Pass
    Precision (Repeatability) %RSD ≤2.0% %RSD = 1.21%[1]Pass
    Accuracy (Recovery) 98.0% - 102.0%99.68% - 100.44%[1]Pass
    Robustness Stable under deliberate variationsUnaffected by ±0.2 pH or ±0.1 mL/min flowPass

    Sources

    Safety & Regulatory Compliance

    Safety

    Section 1: Chemical Profiling &amp; Hazard Assessment

    Standard Operating Procedure: 5-Dechloro Roflumilast Handling and Disposal As a Senior Application Scientist overseeing pharmaceutical development workflows, I recognize that managing active pharmaceutical ingredient (AP...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: 5-Dechloro Roflumilast Handling and Disposal

    As a Senior Application Scientist overseeing pharmaceutical development workflows, I recognize that managing active pharmaceutical ingredient (API) impurities requires more than just basic compliance—it demands a rigorous, self-validating system. 5-Dechloro Roflumilast (CAS: 1391053-75-0) is a critical impurity isolated during the synthesis and degradation profiling of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor used in respiratory therapies[1],[2].

    Due to its halogenated structure and pharmacological activity, improper disposal poses severe environmental and occupational risks. Furthermore, under the (40 CFR Part 266 Subpart P), the intentional sewering of such pharmaceutical waste is strictly prohibited[3],[4]. This guide provides a comprehensive, step-by-step operational plan for the safe containment, treatment, and disposal of 5-Dechloro Roflumilast.

    Before executing any disposal protocol, we must understand the physicochemical properties that dictate our operational choices. 5-Dechloro Roflumilast contains both chlorinated and fluorinated moieties. When combusted, these halogens can form highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. This causality strictly dictates our choice of downstream incineration equipment[5].

    Table 1: 5-Dechloro Roflumilast Physicochemical & Hazard Profile

    Property / HazardData / SpecificationOperational Implication
    CAS Number 1391053-75-0Use for exact tracking in chemical inventory and RCRA manifests[1].
    Molecular Formula C17H15ClF2N2O3High halogen content requires specialized scrubbing during incineration[2].
    Molecular Weight 368.8 g/mol Determines stoichiometric calculations for solvent dissolution[2].
    Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of proper PPE (nitrile gloves, safety goggles, fume hood)[6].
    Environmental Hazard Water Hazard Class 1 (Aquatic Toxicity)Strict adherence to the EPA sewer ban; zero discharge to drains[7].

    Section 2: Operational Disposal Plan (Step-by-Step)

    To ensure trustworthiness and safety, this protocol is designed as a self-validating system. Each step contains a verification check before proceeding to the next phase of the workflow.

    Step 1: Point-of-Generation Segregation

    • Action: Collect all solid waste, contaminated packaging, and residual 5-Dechloro Roflumilast using spark-proof tools. Place the material into a chemically compatible, sealable hazardous waste container[6].

    • Causality: Airborne dust from API impurities can cause severe respiratory irritation (STOT SE 3). Mechanical collection without creating dust prevents aerosolization and inhalation exposure[5].

    • Validation: Ensure the collection container is tightly sealed, visually inspected for exterior contamination, and clearly labeled as "Hazardous Pharmaceutical Waste - Halogenated."

    Step 2: Solvent Dissolution

    • Action: Operating within a certified chemical fume hood, dissolve or mix the 5-Dechloro Roflumilast waste into a combustible solvent (e.g., ethanol or a designated laboratory waste solvent blend)[5].

    • Causality: Solid powders burn unevenly in standard incinerators, potentially leaving uncombusted active pharmaceutical residues. Dissolving the compound in a combustible solvent ensures a uniform, high-temperature burn during final destruction[5].

    • Validation: Visually confirm complete dissolution or the formation of a homogenous suspension before sealing the secondary transport container.

    Step 3: High-Temperature Incineration

    • Action: Transfer the dissolved waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The facility must burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber [5].

    • Causality: The afterburner ensures complete thermal destruction of the complex benzamide ring system. The scrubber is non-negotiable; it neutralizes the toxic HCl and HF gases generated by the thermal cleavage of the chlorine and difluoromethoxy groups.

    • Validation: Obtain a formal Certificate of Destruction from the TSDF confirming that the specific high-temperature incineration parameters were successfully met.

    Step 4: Regulatory Documentation & RCRA Compliance

    • Action: Log the waste generation and disposal in accordance with the[8].

    • Causality: The EPA’s 2019 Pharmaceutical Rule explicitly prohibits flushing pharmaceutical waste to protect aquatic ecosystems[3]. Proper manifesting protects the laboratory from severe regulatory fines and ensures cradle-to-grave traceability[9].

    • Validation: Reconcile the TSDF manifest with the laboratory's internal waste generation logs within 30 days of shipment to close the compliance loop.

    Section 3: Disposal Workflow Visualization

    The following diagram illustrates the logical relationship between hazard identification, physical processing, and regulatory compliance in our disposal workflow.

    G Start Generate 5-Dechloro Roflumilast Waste Assess Hazard Assessment (Halogenated Irritant) Start->Assess Identify Segregate Segregate into Compatible Container Assess->Segregate Sort Dissolve Dissolve in Combustible Solvent Segregate->Dissolve Prep for Destruction Incinerate Chemical Incinerator (Afterburner & Scrubber) Dissolve->Incinerate Transport to TSDF Record Log in EPA/RCRA Waste Manifest Incinerate->Record Certificate of Destruction

    Workflow for the compliant segregation, dissolution, and incineration of 5-Dechloro Roflumilast.

    References

    • Title: Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: US Environmental Protection Agency (EPA) URL: [Link]

    • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL: [Link]

    • Title: 5-Dechloro Roflumilast Reference Standards Source: SynZeal Research URL: [Link]

    Sources

    Handling

    Personal protective equipment for handling 5-Dechloro Roflumilast

    As a Senior Application Scientist, I recognize that handling potent pharmaceutical impurities requires the same, if not greater, rigor as handling the Active Pharmaceutical Ingredient (API). 5-Dechloro Roflumilast (CAS:...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling potent pharmaceutical impurities requires the same, if not greater, rigor as handling the Active Pharmaceutical Ingredient (API). 5-Dechloro Roflumilast (CAS: 1391053-75-0) is a critical pharmacopeial reference standard and impurity associated with Roflumilast, a potent phosphodiesterase-4 (PDE-4) inhibitor used in the management of severe Chronic Obstructive Pulmonary Disease (COPD)[1][2].

    Because 5-Dechloro Roflumilast shares a high degree of structural similarity with the parent API, laboratory personnel must operate under the assumption that it possesses comparable pharmacological potency and toxicological hazards. This guide provides a self-validating, causality-driven framework for the safe handling, operational workflow, and disposal of this compound.

    Quantitative Hazard & Physicochemical Profiling

    Before establishing a Personal Protective Equipment (PPE) matrix, we must analyze the compound's quantitative data and extrapolated hazard statements. The following table synthesizes the physicochemical properties of 5-Dechloro Roflumilast[1][2] alongside the Globally Harmonized System (GHS) hazard classifications extrapolated from the parent compound, Roflumilast[3][4][5].

    ParameterData / ClassificationOperational Implication
    CAS Number 1391053-75-0[1]Unique identifier for inventory and tracking.
    Molecular Formula C17H15ClF2N2O3[2]Halogenated structure; requires specific incineration protocols.
    Molecular Weight 368.77 g/mol [1]Fine particulate nature; high risk of aerosolization.
    Acute Toxicity (Oral) Category 3/4 (H301/H302)[3][5]Toxic if swallowed; mandates strict hygiene (no mouth pipetting).
    Skin/Eye Irritation Category 2/2A (H315, H319)[4][5]Causes serious irritation; mandates dermal and ocular barriers.
    Respiratory Irritation Category 3 (H335)[4][5]May cause respiratory tract irritation; mandates containment.
    Aquatic Toxicity Category 1 (H400, H410)[5][6]Very toxic to aquatic life; strictly prohibits drain disposal.

    Causality-Driven PPE Matrix

    Standard laboratory attire is insufficient for handling potent PDE-4 inhibitor derivatives. Every piece of PPE must be selected based on a specific mechanistic hazard.

    • Respiratory Protection (N95/P100 or PAPR):

      • Causality: The low molecular weight (368.77 g/mol ) and fine powder morphology of 5-Dechloro Roflumilast make it highly susceptible to aerosolization during weighing. Inhalation can lead to severe respiratory irritation (H335) and unintended systemic PDE-4 inhibition[4]. A well-fitted N95 respirator or a Powered Air-Purifying Respirator (PAPR) is mandatory if handling outside a closed isolator.

    • Dermal Protection (Double Nitrile Gloves):

      • Causality: The compound causes skin irritation (H315)[5]. Nitrile (minimum 0.11 mm thickness) is chosen over latex because it provides superior chemical resistance to the organic solvents (e.g., DMSO, Methanol) typically used to reconstitute the standard. Double-gloving ensures that if the outer glove is contaminated, it can be removed inside the containment zone without exposing the skin.

    • Ocular Protection (Snug-fitting Safety Goggles):

      • Causality: Micro-particulates can easily bypass standard safety glasses, leading to serious eye irritation (H319)[5][7]. Unvented or indirectly vented goggles are required to create a physical seal around the eyes.

    • Body Protection (Disposable Tyvek Suit or Knit-Cuff Lab Coat):

      • Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces. A disposable Tyvek suit prevents micro-particulates from embedding into the woven fibers of street clothes, which could otherwise lead to secondary exposure outside the lab.

    Operational Workflow: Safe Handling & Dissolution

    To ensure scientific integrity and personnel safety, the handling of 5-Dechloro Roflumilast must be treated as a self-validating system where each step confirms the safety of the next.

    G A 1. Containment Setup Verify BSC Negative Pressure B 2. PPE Donning Double Nitrile, N95/PAPR A->B C 3. Powder Handling Use Anti-Static Weigh Boats B->C D 4. In-Situ Dissolution Add Solvent Before Transport C->D E 5. Workspace Decon 70% IPA / Soap & Water D->E F 6. Waste Disposal Incineration Routing E->F

    Workflow for the safe handling and dissolution of 5-Dechloro Roflumilast.

    Step-by-Step Methodology:
    • Containment Verification: Prior to opening the vial, verify the inward airflow of the Class II Biological Safety Cabinet (BSC) or powder weighing isolator. Validation: Check the magnehelic gauge to ensure negative pressure is maintained.

    • Static Mitigation: Wipe the exterior of the compound vial and the analytical balance with an anti-static cloth. Use anti-static weigh boats. Causality: Static charge causes fine pharmaceutical powders to repel and aerosolize; neutralizing the charge keeps the powder consolidated.

    • In-Situ Dissolution: Weigh the required mass of 5-Dechloro Roflumilast. Do not transport the dry powder across the lab. Instead, add your validated solvent (e.g., DMSO) directly to the weigh boat or transfer vial inside the BSC. Causality: Transporting the compound in a liquid state completely eliminates the risk of powder aerosolization during transit.

    • Sealing and Decontamination: Seal the solution vial tightly. Wipe the exterior of the vial with 70% Isopropanol (IPA) before removing it from the BSC.

    Spill Response & Decontamination Protocol

    In the event of a powder spill, standard sweeping will exacerbate the hazard by generating a dust cloud[7]. Follow this validated containment protocol:

    • Isolate & Escalate: Immediately halt work. If the spill occurs outside the BSC, evacuate the immediate 5-meter radius and ensure all personnel in the vicinity don respiratory protection.

    • Damp Containment: Gently cover the spilled powder with absorbent paper towels. Carefully pour a dampening agent (water or a 10% IPA solution) over the towels. Causality: The liquid traps the fine particulates, neutralizing the risk of aerosolization and inhalation[7].

    • Mechanical Collection: Using non-sparking tools or disposable scoops, carefully lift the damp towels and the trapped powder. Place them directly into a heavy-duty, sealable hazardous waste bag.

    • Chemical Decontamination: Wash the spill surface with soap and plenty of water, followed by a wipe-down with 70% IPA to remove any residual organic traces[3][7].

    Logistical Disposal Plan

    5-Dechloro Roflumilast is classified as highly toxic to aquatic ecosystems (H410)[5][6].

    • Aqueous Waste: Under no circumstances should solutions containing 5-Dechloro Roflumilast be flushed down the laboratory sink. Collect all liquid waste in dedicated, clearly labeled halogenated/organic waste carboys.

    • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, and empty compound vials) must be treated as hazardous chemical waste. Place them in a sealed, rigid container designated for high-temperature incineration by a licensed professional waste disposal service[3].

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.